molecular formula C7H10N2OS B1517771 1-Methyl-1-(thiophen-2-ylmethyl)urea CAS No. 1153872-31-1

1-Methyl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B1517771
CAS No.: 1153872-31-1
M. Wt: 170.23 g/mol
InChI Key: IHOCMTURXKLWLW-UHFFFAOYSA-N
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Description

1-Methyl-1-(thiophen-2-ylmethyl)urea (CAS 1153872-31-1) is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This urea derivative features a thiophene ring system, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . Compounds incorporating the urea moiety and thiophene ring have been identified as key structural elements in the development of small molecule agonists for Toll-like receptors (TLRs), particularly TLR1/2, which are vital targets in innate immunity and cancer immunotherapy research . Furthermore, analogous thiophene-urea hybrids are actively investigated as potent inhibitors for various biological targets, such as α-glucosidase for diabetes research and urea transporters . This combination of structures makes this compound a valuable building block for researchers in drug discovery and chemical biology, facilitating structure-activity relationship (SAR) studies and the synthesis of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-1-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-9(7(8)10)5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOCMTURXKLWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methyl-1-(thiophen-2-ylmethyl)urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methyl-1-(thiophen-2-ylmethyl)urea

Introduction

The urea functional group is a cornerstone in medicinal chemistry, lauded for its ability to form stable, bidentate hydrogen bonds with biological targets. This capacity has cemented its role in the design of a multitude of therapeutic agents, from anticancer to anti-HIV drugs.[1][2] When combined with heterocyclic scaffolds like thiophene—a bioisostere of benzene with a distinct electronic profile—the resulting molecules present unique opportunities for modulating drug potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of a specific thiophene-urea derivative: This compound . As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. Instead, this document will delve into the causality behind its synthesis, predict its physicochemical and spectroscopic properties based on first principles, and explore its potential within the broader context of drug discovery. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this compound and its analogues.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is the bedrock of all subsequent chemical and biological investigation. This compound is an unsymmetrical urea derivative featuring a thiophene ring connected via a methylene bridge to one nitrogen atom of the urea moiety, with the same nitrogen also bearing a methyl group.

Identifier Value
IUPAC Name This compound
Molecular Formula C₇H₁₀N₂OS
Molecular Weight 170.23 g/mol
CAS Number Not explicitly assigned in major databases.

Below is a two-dimensional representation of the molecular structure, generated to clarify atom connectivity and functional group arrangement.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of unsymmetrical ureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate.[3][4] This method offers high yields and a straightforward reaction pathway, avoiding harsh conditions or the use of toxic phosgene, which was a staple of older methods.[5]

The logical synthetic route to this compound involves the reaction between N-methyl-1-(thiophen-2-yl)methanamine and a suitable isocyanate source or, more commonly, the reaction of thiophen-2-ylmethanamine with methyl isocyanate . The latter is often preferred due to the commercial availability of the starting materials.

Causality in Experimental Design
  • Reactants: Thiophen-2-ylmethanamine serves as the nucleophile, with its primary amine group attacking the electrophilic carbonyl carbon of methyl isocyanate.[6] Methyl isocyanate is an extremely reactive electrophile, ensuring the reaction proceeds readily.[7]

  • Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants without participating in the reaction, unlike protic solvents (e.g., water, alcohols) which would competitively react with the highly reactive isocyanate.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) and allowed to warm to room temperature. This is a critical control measure. The reaction between amines and isocyanates is highly exothermic.[8] Starting at 0 °C helps to dissipate the initial heat of reaction, preventing runaway reactions and the formation of side products.

  • Catalysis: While often unnecessary due to the high reactivity of methyl isocyanate, a tertiary amine catalyst like triethylamine (TEA) can be used to deprotonate the amine, increasing its nucleophilicity if the reaction is sluggish.[3]

G cluster_features Key Structural Features cluster_apps Potential Therapeutic Applications Compound This compound Urea Urea Moiety (H-Bond Donor/Acceptor) Compound->Urea Thiophene Thiophene Ring (Aromatic/Lipophilic Scaffold) Compound->Thiophene Methyl N-Methyl Group (Modulates Solubility/Conformation) Compound->Methyl Antiviral Antiviral Agents (e.g., HCV Inhibitors) Urea->Antiviral H-bonds to target Immuno Immunomodulation (e.g., TLR Agonists) Urea->Immuno Interacts with receptor Enzyme Enzyme Inhibition (e.g., Kinase Inhibitors) Urea->Enzyme Hinge-binding Thiophene->Antiviral Fills hydrophobic pocket

Sources

1-Methyl-1-(thiophen-2-ylmethyl)urea: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of small-molecule scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 1-Methyl-1-(thiophen-2-ylmethyl)urea (CAS: 1153872-31-1) represents a highly versatile pharmacophore utilized extensively in drug discovery. By integrating a thiophene ring—a classical bioisostere for phenyl groups—with an N-methylated urea moiety, this scaffold provides a unique balance of lipophilicity, metabolic stability, and robust hydrogen-bonding capabilities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its structural logic in pharmacological targeting.

Physicochemical Profiling & Structural Analysis

Understanding the baseline quantitative properties of a scaffold is the first step in rational drug design. The table below summarizes the core physicochemical data for this compound [1].

PropertyValueStructural Significance
Chemical Name This compoundDefines the connectivity and functional groups.
CAS Registry Number 1153872-31-1Unique identifier for database indexing.
Molecular Formula C7H10N2OSDictates atom economy in synthesis.
Molecular Weight 170.23 g/mol Low MW allows for extensive downstream elaboration (Lead-like).
Monoisotopic Mass 170.05139 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (Primary NH2)Facilitates interaction with kinase hinge regions or receptor pockets.
Hydrogen Bond Acceptors 2 (Carbonyl O, Thiophene S)Enables bidentate binding networks.
Rotatable Bonds 2Maintains a balance of flexibility and entropic penalty upon binding.
Structural Logic in Drug Design

The architecture of this molecule is not accidental; it is a masterclass in structural optimization:

  • The Thiophene Bioisostere: Replacing a benzene ring with a thiophene ring maintains similar steric bulk while altering the electronic distribution. This bioisosteric replacement often improves metabolic stability by avoiding specific Cytochrome P450 (CYP) mediated aromatic oxidations[2].

  • The Urea Core: Urea is a privileged scaffold in medicinal chemistry [3]. Its rigid, planar geometry acts as a potent bidentate hydrogen bond donor and acceptor, making it a cornerstone for designing kinase inhibitors (e.g., binding to the DFG-out conformation).

  • N-Methyl Substitution: Unsubstituted ureas often suffer from poor aqueous solubility due to high crystal packing energy driven by intermolecular hydrogen bonds. The N-methyl substitution disrupts this planarity and symmetry, significantly enhancing aqueous solubility and membrane permeability without sacrificing target affinity [3].

Pharmacological Utility & Signaling Pathway Integration

When integrated into larger therapeutic molecules, the this compound scaffold acts as a multi-functional anchor. The diagram below maps the logical relationships between the scaffold's structural components and their pharmacological targets.

G Scaffold This compound (Core Scaffold) Thiophene Thiophene Ring (Phenyl Bioisostere) Scaffold->Thiophene Substructure Urea Urea Moiety (H-Bond Network) Scaffold->Urea Substructure Methyl N-Methyl Group (Solubility Enhancer) Scaffold->Methyl Substructure Hydrophobic Hydrophobic Pocket (Pi-Sulfur Interactions) Thiophene->Hydrophobic Targets Hinge Kinase Hinge Region (Bidentate H-Bonds) Urea->Hinge Anchors to Permeability Membrane Permeability (Reduced Crystal Packing) Methyl->Permeability Modulates

Structural binding logic and physicochemical modulation of the scaffold.

Synthetic Methodology & Protocol

To ensure high yield and purity, the synthesis of this scaffold must be approached with mechanistic causality. The following protocol utilizes a two-step sequence: a reductive amination followed by a cyanate-driven urea formation.

Causality and Experimental Design
  • Why Reductive Amination? Direct alkylation of methylamine using 2-(chloromethyl)thiophene is prone to over-alkylation (forming tertiary amines) and utilizes a highly unstable, lachrymatory starting material. Reductive amination of thiophene-2-carboxaldehyde is highly chemoselective and boasts excellent atom economy. Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride because it is milder and selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

  • Why Potassium Cyanate (KOCN)? Traditional urea synthesis often relies on highly toxic phosgene or isocyanate gases. Utilizing KOCN in acidic media generates isocyanic acid (

    
    ) in situ, which safely and efficiently reacts with the secondary amine to form the desired urea, adhering to Green Chemistry principles.
    
Step-by-Step Protocol

Step 1: Synthesis of N-methyl-1-(thiophen-2-yl)methanamine

  • Initialization: In an oven-dried round-bottom flask under nitrogen, dissolve thiophene-2-carboxaldehyde (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Imine Formation: Add methylamine solution (2.0 M in THF, 1.5 equiv, 15 mmol). Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol) portion-wise to control hydrogen gas evolution.

  • In-Process Control (IPC): After 4 hours at room temperature, sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. Proceed only when the aldehyde peak is completely consumed.

  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the secondary amine intermediate.

Step 2: Urea Formation

  • Initialization: Dissolve the crude N-methyl-1-(thiophen-2-yl)methanamine (approx. 10 mmol) in a mixture of glacial acetic acid (5 mL) and water (15 mL).

  • Cyanate Addition: Add Potassium cyanate (KOCN, 2.0 equiv, 20 mmol) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours. The acidic environment catalyzes the decomposition of KOCN into reactive isocyanic acid.

  • Isolation: Cool the mixture to room temperature. Neutralize carefully with 2M

    
     until pH 7-8 is reached. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify the crude product via flash column chromatography (Silica gel, Eluent: DCM/Methanol 95:5) to yield pure this compound.
    

Analytical Validation (Self-Validating System)

To guarantee the trustworthiness of the synthesized batch, the following self-validating analytical checks must be passed before the scaffold is utilized in downstream biological assays.

1. High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: Confirm the monoisotopic mass and assess compound purity.

  • Method: C18 reverse-phase column; gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Criteria: A single major peak (>98% Area Under Curve) must be observed in the UV chromatogram (254 nm). The positive electrospray ionization (+ESI) mass spectrum must show the

    
     ion at m/z 171.06 .
    

2. Nuclear Magnetic Resonance (


 NMR) 
  • Objective: Verify structural connectivity and confirm the absence of over-alkylation.

  • Method: 400 MHz spectrometer, solvent:

    
    .
    
  • Validation Criteria: The spectrum must resolve the following distinct environments:

    • Thiophene protons: Multiplet at

      
       6.95 - 7.40 ppm (3H).
      
    • Primary Amide (Urea

      
      ):  Broad singlet at 
      
      
      
      5.80 - 6.10 ppm (2H), which must disappear upon
      
      
      exchange.
    • Methylene linker (

      
      ):  Singlet at 
      
      
      
      4.55 ppm (2H).
    • N-Methyl group (

      
      ):  Singlet at 
      
      
      
      2.85 ppm (3H).

References

  • Tapia, K., et al. "Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas." ACS Omega (2022). Available at:[Link]

  • Ayala-Aguilera, C., et al. "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Oncology (2022). Available at:[Link]

Thermodynamic properties of thiophene-substituted urea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-substituted urea derivatives represent a critical scaffold in medicinal chemistry, functioning as bioisosteres for phenyl-urea moieties in kinase inhibitors (e.g., VEGFR, PDGFR targets) and anti-infectives.[1][2][3] While their biological efficacy is well-documented, their thermodynamic profile —specifically solubility, enthalpy of fusion (


), and solid-state stability—often dictates their developability into viable drug products.[1][2][3]

This guide provides a rigorous technical analysis of the physicochemical properties of these compounds. It moves beyond simple characterization, offering a mechanistic understanding of how the thiophene ring's electron-rich nature and the urea bridge's hydrogen-bonding capability influence crystal lattice energy and solvation thermodynamics.[1][2]

Molecular Architecture & Synthesis

The thermodynamic behavior of these derivatives stems directly from their synthesis and resulting molecular geometry.[2] The thiophene ring introduces a specific dipole and potential for chalcogen bonding (S[1][2][3]···O) that differs from standard phenyl-ureas.[1][2][4]

Synthetic Pathway

The most thermodynamically consistent route involves the nucleophilic addition of a thiophene-amine to an isocyanate or an activated carbamate.[1][2] This method minimizes side products that could act as crystal impurities, which would artificially depress the melting point (eutectic formation).[1][2][3]

Key Precursor: 2-aminothiophenes are often unstable; they are typically generated in situ or stabilized via the Gewald Reaction before coupling.[2]

Synthesis Start Ketone/Aldehyde + Activated Nitrile Gewald 2-Aminothiophene (Gewald Product) Start->Gewald Morpholine/Et3N 60°C S8 Elemental Sulfur (S8) S8->Gewald Product Thiophene-Substituted Urea Derivative Gewald->Product DCM/THF, 0-25°C Nucleophilic Addition Iso R-Isocyanate (or Phenyl Chloroformate) Iso->Product

Figure 1: Synthetic workflow emphasizing the Gewald reaction route to ensure high-purity precursors for thermodynamic testing.

Solid-State Thermodynamics

The "drug-likeness" of thiophene-ureas is governed by their crystal lattice energy.[1][2] The urea motif acts as a "molecular tape," forming strong intermolecular hydrogen bonds (


).[1][2][3]
Enthalpy of Fusion ( ) and Melting Point

Thiophene derivatives typically exhibit melting points in the range of 130°C to 230°C .[1][2][3] The replacement of a phenyl ring with a thiophene often lowers the melting point slightly due to the reduced symmetry and altered


-stacking capabilities, which is advantageous for solubility.[1][2]
  • Lattice Energy: High melting points correlate with strong intermolecular H-bonding networks.[1][2]

  • Decomposition: Many thiophene-ureas undergo thermal decomposition immediately after or during melting.[1][2] TGA (Thermodynamic Gravimetric Analysis) is required to distinguish

    
     (melting) from 
    
    
    
    (decomposition).[1][2][3]
Crystal Polymorphism

The thiophene sulfur atom can act as a weak hydrogen bond acceptor, leading to multiple polymorphic forms.

  • Form I (Stable): Usually features planar urea stacking.[1][2][3]

  • Form II (Meta-stable): Often involves twisted conformations where the thiophene ring rotates out of the urea plane to relieve steric strain.[1][2]

Solution Thermodynamics & Solubility

Solubility is the primary hurdle for urea-based drugs.[1][2] The rigid urea backbone creates high lattice energy that solvents must overcome.[2][3]

Solubility Parameters

The solubility mole fraction (


) in a solvent can be modeled using the Modified Apelblat Equation , which is standard for urea derivatives:


Where


 are empirical constants derived from experimental data.
Solvent Effects[1][2][5]
  • Polar Protic (MeOH, EtOH): Moderate solubility.[1][2][3] The solvent can donate/accept H-bonds, disrupting the urea "tape."[1][2]

  • Polar Aprotic (DMSO, DMF): High solubility.[1][2] These solvents effectively solvate the urea protons.[2]

  • Water: Very low solubility (

    
    ).[1][2] The hydrophobic thiophene ring drives the molecule to aggregate.[2][3]
    
Representative Physicochemical Data

Table 1: Typical thermodynamic values for N-(thiophen-2-yl)-N'-arylureas based on structural analogs.

PropertyTypical Range/ValueSignificance
Melting Point (

)
145°C – 210°CIndicates crystal lattice stability.[1][2]
Enthalpy of Fusion (

)
25 – 45 kJ/molEnergy required to break the lattice; correlates to solubility.[1][2][3]
LogP (Octanol/Water) 2.5 – 4.2Lipophilicity indicator; predicts membrane permeability.[1][2][3]
Solubility (Water, 25°C) < 0.05 mg/mLPoor aqueous solubility requires formulation (e.g., micronization).[1][2]
Solubility (DMSO, 25°C) > 50 mg/mLSuitable for stock solution preparation.[1][2]

Experimental Protocols

To generate high-integrity thermodynamic data, the following self-validating protocols must be used.

Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

.[1][2][3]
  • Sample Prep: Weigh 3–5 mg of dried thiophene-urea derivative into a Tzero aluminum pan.

  • Encapsulation: Crimp the lid hermetically (pinhole lid if volatile solvents are suspected, though hermetic is preferred for pure fusion).[1][2][3]

  • Reference: Use an empty, matched aluminum pan.

  • Purge: Nitrogen gas at 50 mL/min to prevent oxidation of the thiophene sulfur at high temperatures.

  • Ramp: Heat from 30°C to 250°C at 10 K/min .

  • Validation: Run Indium standard (

    
    ) prior to the sample batch.[1][2]
    
Shake-Flask Solubility Method (Equilibrium)

Objective: Determine saturation solubility (


) at 298.15 K.[1][2][3]
  • Excess Addition: Add solid compound to the solvent (e.g., water, buffer, octanol) until a visible precipitate remains.[1][2]

  • Agitation: Shake at 100 rpm for 72 hours in a temperature-controlled incubator (25 ± 0.1°C).

  • Sedimentation: Allow to stand for 4 hours to let micro-particles settle.

  • Filtration: Filter supernatant through a 0.45

    
     PVDF filter (pre-saturated to prevent drug adsorption).
    
  • Quantification: Analyze via HPLC-UV (detection typically at 254–280 nm depending on the thiophene substituent).[1][2]

Thermodynamic Characterization Workflow

The following logic flow ensures that thermal stability is established before solubility testing, preventing the generation of artifacts from decomposed material.

Workflow Sample Synthesized Thiophene-Urea (Dried, >98% Purity) TGA TGA Analysis (Check T_decomp) Sample->TGA DSC DSC Analysis (Get T_m, Enthalpy) TGA->DSC Safe Range Defined Decision Is T_m < T_decomp? DSC->Decision Solubility Solubility Testing (Shake Flask / HPLC) Decision->Solubility Yes (Stable Melt) Reject Reject/Redesign (Unstable) Decision->Reject No (Decomposes)

Figure 2: Logical decision tree for thermodynamic profiling. TGA must precede DSC to protect the sensor and validate the melting event.[1][2][3]

References

  • Mishra, R., et al. (2021).[1][2][3] "Synthesis and Pharmacological Study of Thiophene Derivatives." International Journal of Pharmaceutical Quality Assurance. Link

  • Gesquière, A., et al. (2000).[1][2][3][5] "Molecular Organization of Bis-urea Substituted Thiophene Derivatives at the Liquid/Solid Interface." Langmuir. Link[1][2][3]

  • Keleşatıcı, A., et al. (2022).[1][2][3] "Urea derivatives carrying a thiophenylthiazole moiety: Design, synthesis, and evaluation." Archiv der Pharmazie. Link[1][2]

  • NIST Chemistry WebBook. "Urea Thermodynamic Data." National Institute of Standards and Technology.[2][3] Link

  • Bobozhonov, Z.S., et al. (2023).[1][2] "Study of Solubility of CH3COOH - CO(NH2)2 - H2O System." Journal of Chemical Technology and Metallurgy. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1-(thiophen-2-ylmethyl)urea: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 1-Methyl-1-(thiophen-2-ylmethyl)urea, a novel thiophene-containing urea derivative. While specific experimental values for this compound are not yet publicly documented, this paper serves as a detailed methodological guide for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings, present field-proven experimental protocols, and discuss the critical importance of these physical constants in the context of chemical identification, purity assessment, and formulation development. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility, which are paramount in a research and development setting.

Introduction: The Significance of Thiophene-Urea Scaffolds and Their Physical Properties

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] The thiophene ring is often employed as a bioisostere of a benzene ring, offering similar biological activity but with modulated physicochemical properties that can be advantageous for drug design.[1] When combined with a urea moiety—a structural element known for its hydrogen bonding capabilities and presence in numerous approved drugs—the resulting compound, this compound, presents a molecule of significant interest for further investigation.

The melting and boiling points are fundamental physical properties that provide a wealth of information. In the pharmaceutical industry, melting point determination is a critical first step in characterizing a newly synthesized active pharmaceutical ingredient (API).[4][5] It serves as a crucial indicator of identity and purity; pure crystalline compounds typically exhibit a sharp and reproducible melting point, whereas impurities tend to depress and broaden the melting range.[4][6][7] Furthermore, these thermal characteristics are vital for downstream processes such as formulation, stability testing, and ensuring batch-to-batch consistency.[6] The boiling point is equally important for liquid compounds or for purification processes like distillation.

This guide will provide detailed, self-validating protocols for determining these essential parameters for this compound, grounding the methodologies in established scientific principles to ensure data integrity and reliability.

Theoretical Considerations

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. At this temperature, the solid and liquid phases exist in equilibrium. This transition is governed by the strength of the intermolecular forces within the crystal lattice. For this compound, these forces would include hydrogen bonding (due to the N-H protons of the urea group), dipole-dipole interactions, and van der Waals forces. The energy supplied as heat must be sufficient to overcome these forces and allow the molecules to move more freely as a liquid.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, at which point the liquid converts into a vapor.[8][9] This property is also dependent on intermolecular forces, as well as molecular weight and shape. Given that the boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at which the measurement is taken.[9][10]

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is the most widely accepted and utilized technique for melting point determination due to its accuracy and requirement for only a small amount of sample.[6][11][12]

Rationale for Method Selection

This method is chosen for its high precision and the clear visual indication of the melting process. It allows for the determination of the melting range, which provides more information about purity than a single point. For a novel compound like this compound, where purity is a primary concern after synthesis, this is the preferred approach.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

    • Finely powder a small amount of the sample using a mortar and pestle or by crushing it between two glass slides. This ensures uniform heat distribution.

    • Carefully pack the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. The packing must be dense and uniform to avoid air pockets, which can lead to inaccurate readings. Tap the tube gently on a hard surface to compact the powder.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly calibrated and positioned to accurately measure the temperature of the block.

  • Measurement:

    • Rapid Determination (Optional but Recommended): First, perform a quick heating run (e.g., 10-20 °C per minute) to get an approximate melting temperature.[7] This saves time in the subsequent, more precise measurements.

    • Accurate Determination: Prepare a new sample. Heat the apparatus rapidly to about 15-20 °C below the approximate melting point found in the previous step.

    • Decrease the heating rate to 1-2 °C per minute.[6] A slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[11]

    • Record the Melting Range:

      • T1 (Initial Melting Point): The temperature at which the first drop of liquid appears.

      • T2 (Final Melting Point): The temperature at which the last solid crystal melts completely.

    • Repeat the measurement with a fresh sample at least twice to ensure reproducibility. The results should be consistent.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heating (Approx. MP) Insert->Heat_Fast Optional Heat_Slow Slow Heating (1-2°C/min) Insert->Heat_Slow Heat_Fast->Heat_Slow Inform Record Record T1 & T2 Heat_Slow->Record Result Result Record->Result Melting Range

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination (Microscale/Thiele Tube Method)

For small quantities of a synthesized liquid, or a solid that can be melted without decomposition, a microscale boiling point determination is the most efficient method.[13]

Rationale for Method Selection

This method is ideal for research settings where sample quantities are often limited. It relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the atmospheric pressure.[14]

Step-by-Step Methodology
  • Sample Preparation:

    • If this compound is a solid, it must be melted first. If it is a liquid at room temperature, it can be used directly.

    • Place a small amount of the liquid sample (a few milliliters) into a small test tube or fusion tube.

  • Apparatus Setup:

    • Take a capillary tube and seal one end in a flame.

    • Place the sealed capillary tube into the fusion tube with the open end down.

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the entire assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the heat-transfer liquid is above the level of the sample but below the opening of the fusion tube.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. The shape of the tube ensures even heat distribution via convection.[7]

    • As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[14] This indicates that the air has been replaced by the vapor of the sample and the sample's vapor pressure exceeds the atmospheric pressure.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

    • Record the current barometric pressure, as boiling points are pressure-dependent.[9]

Workflow Diagram

BoilingPointWorkflow start Prepare Sample in Fusion Tube setup Insert Inverted Capillary & Attach to Thermometer start->setup thiele Suspend in Thiele Tube setup->thiele heat Gently Heat Side Arm thiele->heat observe_bubbles Observe Rapid Stream of Bubbles heat->observe_bubbles cool Remove Heat & Allow to Cool observe_bubbles->cool observe_entry Watch for Liquid Entering Capillary cool->observe_entry record Record Temperature & Barometric Pressure observe_entry->record result Boiling Point record->result

Caption: Workflow for Microscale Boiling Point Determination.

Data Summary and Interpretation

The experimentally determined values should be recorded systematically. A sharp melting range (typically less than 2 °C) is a strong indication of high purity.[7] A broad range suggests the presence of impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C7H10N2OS170.23To be determinedTo be determined
Thiophene[15]C4H4S84.14-3884
N-Methylurea[16][17]C2H6N2O74.0899-102114.6

This table serves as a template for recording experimental data. The values for Thiophene and N-Methylurea are provided for contextual comparison.

Conclusion

The determination of melting and boiling points are indispensable analytical procedures in chemical and pharmaceutical sciences. They are not merely data points but are foundational to establishing the identity, purity, and quality of a compound like this compound.[6][18] Adherence to meticulous, well-grounded protocols, such as the ones detailed in this guide, is essential for generating reliable and reproducible data. This, in turn, underpins the integrity of subsequent research and development efforts, from lead optimization to final product formulation. The relationship between a drug's melting point and its absorption potential further highlights the critical need for this data in early discovery.[19]

References

  • Melting Point Determination - ResolveMass Labor
  • Melting Point Determination in Pharmaceutical Industry - NANOLAB.
  • Physicochemical properties of thiophene deriv
  • Melting Point Determin
  • Wh
  • An interesting relationship between drug absorption and melting point - PubMed.
  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM Intern
  • THIOPHENE.ppt - SlideShare.
  • Melting Point in Pharmacy | PDF - Scribd.
  • Medicinal chemistry-based perspectives on thiophene and its deriv
  • Measuring the Melting Point - Labor
  • Melting point determin
  • Thiophene - Wikipedia.
  • BOILING POINT DETERMIN
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks.
  • Video: Boiling Points - Procedure - JoVE.
  • Boiling Point Determin
  • 6.
  • Urea, methyl- - NIST WebBook.
  • N-Methyl Urea - Aareydrugs & Pharmaceuticals Ltd.

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Methodological & Application

Synthesis of 1-Methyl-1-(thiophen-2-ylmethyl)urea: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-1-(thiophen-2-ylmethyl)urea is a disubstituted urea derivative incorporating a thiophene moiety. The urea functional group is a cornerstone in medicinal chemistry and drug design, acting as a bioisostere for amide bonds and participating in crucial hydrogen bonding interactions with biological targets.[1] Compounds containing the thiophene ring, a prominent heterocyclic scaffold, are known for a wide spectrum of biological activities. The combination of these two pharmacologically relevant motifs in this compound makes it a molecule of interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the synthetic protocols for this compound, delving into the underlying chemical principles, detailed experimental procedures, and characterization methods.

Synthetic Strategies and Mechanistic Insights

The synthesis of unsymmetrical ureas such as this compound can be approached through several established methodologies. The most direct and widely employed method involves the reaction of a secondary amine with an isocyanate.

Primary Synthetic Route: Isocyanate-Based Synthesis

The principal strategy for the synthesis of this compound involves the nucleophilic addition of N-methyl-1-(thiophen-2-yl)methanamine to a methyl isocyanate precursor. This reaction is generally efficient and proceeds under mild conditions.

The key starting material for this synthesis is the secondary amine, N-methyl-1-(thiophen-2-yl)methanamine.[2] This can be synthesized via reductive amination of thiophene-2-carboxaldehyde with methylamine.[3]

The reaction proceeds through the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbon of the isocyanate group. The subsequent proton transfer results in the formation of the stable urea linkage.

Reaction Mechanism: Isocyanate Route

G cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product amine N-methyl-1-(thiophen-2-yl)methanamine transition Nucleophilic Attack amine->transition Nucleophilic Attack isocyanate Methyl Isocyanate isocyanate->transition product This compound transition->product Proton Transfer

Caption: Nucleophilic addition of the secondary amine to methyl isocyanate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Methyl Isocyanate

This protocol details the synthesis of the target compound from N-methyl-1-(thiophen-2-yl)methanamine and methyl isocyanate.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Notes
N-methyl-1-(thiophen-2-yl)methanamineC₆H₉NS127.2158255-18-8Commercially available or synthesized[3]
Methyl isocyanateCH₃NCO57.05624-83-9Highly toxic and volatile, handle with extreme care in a fume hood.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Dry over CaH₂ and distill before use.
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8Prepare by dissolving NaHCO₃ in water until saturation.
Anhydrous magnesium sulfateMgSO₄120.377487-88-9For drying the organic phase.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-1-(thiophen-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Methyl Isocyanate: Slowly add methyl isocyanate (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution via the dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

G start Start dissolve Dissolve Amine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_isocyanate Add Methyl Isocyanate cool->add_isocyanate react Stir at RT for 12-24h add_isocyanate->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches
  • Using Triphosgene: Triphosgene can be used to generate the isocyanate in situ from an amine, which then reacts with the secondary amine. This avoids handling the highly toxic methyl isocyanate directly.[4]

  • From an Amine and a Carbamate: The reaction of N-methyl-1-(thiophen-2-yl)methanamine with a suitable carbamate derivative can also yield the desired urea.

  • Chlorosulfonyl Isocyanate Method: This method involves the reaction of the amine with chlorosulfonyl isocyanate, followed by in situ hydrolysis to give the urea.[5]

Characterization and Data Analysis

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the thiophene ring protons (typically in the range of 6.8-7.5 ppm), a singlet for the methylene protons adjacent to the thiophene ring, a singlet for the N-methyl group, and a broad singlet for the urea N-H proton.
¹³C NMR Resonances for the thiophene carbons, the methylene carbon, the N-methyl carbon, and the characteristic downfield signal for the urea carbonyl carbon (typically >150 ppm).
FT-IR A strong absorption band for the C=O stretching of the urea group (around 1630-1680 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and characteristic bands for the thiophene ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₈H₁₂N₂OS.
Melting Point A sharp melting point range for a pure crystalline solid.

Safety Precautions

  • Methyl isocyanate is extremely toxic, volatile, and a lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is readily achievable through the reaction of N-methyl-1-(thiophen-2-yl)methanamine with methyl isocyanate. This guide provides a detailed protocol and discusses alternative synthetic strategies, offering researchers a solid foundation for the preparation of this and structurally related compounds. Thorough characterization of the final product is crucial to ensure its identity and purity for subsequent biological or chemical applications.

References

  • Synthesis of Urea Analogues Bearing N-alkyl-N'-(thiophen-2-yl) Scaffold and Evaluation of Their Innate Immune Response to Toll-Like Receptors. European Journal of Medicinal Chemistry.
  • methylthiourea - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate.
  • N-Methyl-1-(thiophen-2-yl)methanamine. PubChem.
  • SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Advanced Scientific Research.
  • N-Methyl-N-(3-thien-2-ylbenzyl)amine synthesis pathway. Benchchem.
  • Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Organic Chemistry Portal.
  • Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. ResearchGate.
  • Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry.

Sources

Application Notes & Protocols for the Synthesis of 1-Methyl-3-(thiophen-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-Methyl-3-(thiophen-2-ylmethyl)urea, a disubstituted urea derivative incorporating a thiophene moiety. Urea and thiourea functional groups are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The protocol herein details a robust and efficient synthetic method based on the nucleophilic addition of an amine to an isocyanate, a cornerstone reaction in modern organic synthesis.[3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Synthetic Strategy and Mechanistic Overview

The synthesis of 1,3-disubstituted ureas is most classically and efficiently achieved through the reaction of a primary or secondary amine with an isocyanate.[4] This protocol employs that strategy, reacting thiophen-2-ylmethanamine with methyl isocyanate.

1.1 Reaction Mechanism

The core of this synthesis is the nucleophilic addition of the primary amine (thiophen-2-ylmethanamine) to the highly electrophilic carbonyl carbon of the isocyanate group (methyl isocyanate).

  • Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiophen-2-ylmethanamine attacks the central carbon atom of the isocyanate.

  • Step 2: Proton Transfer: A subsequent rapid proton transfer from the nitrogen to the oxygen atom of the intermediate zwitterion is often depicted, but the concerted mechanism or proton transfer to the nitrogen of the isocyanate is also plausible, ultimately leading to the stable urea product.

The reaction is typically fast, exothermic, and high-yielding. It is conducted in an anhydrous aprotic solvent, such as Dichloromethane (DCM), to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes into methylamine and carbon dioxide.[5]

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of this synthesis.

Table 1: Reagent and Material Specifications

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Thiophen-2-ylmethanamine27757-85-3C₅H₇NS113.18Clear yellow liquid, primary amine.[6]
Methyl Isocyanate (MIC)624-83-9C₂H₃NO57.05Colorless, highly volatile, and extremely toxic liquid.[7]
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Aprotic solvent; must be dry.
Magnetic Stirrer and Stir BarN/AN/AN/AFor homogenous mixing.
Round-bottom flaskN/AN/AN/AReaction vessel.
Ice BathN/AN/AN/AFor temperature control.
Nitrogen/Argon Gas SupplyN/AN/AN/ATo maintain an inert atmosphere.
Septa and NeedlesN/AN/AN/AFor controlled reagent addition.

Detailed Experimental Protocol

3.1 Critical Safety Precautions

WARNING: Methyl isocyanate (MIC) is an extremely toxic, volatile, and lachrymatory chemical.[8][9] Inhalation can be fatal.[7] All operations involving MIC must be performed by trained personnel in a certified, high-performance chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles, is mandatory. A response plan for accidental spills or exposure should be in place. MIC reacts violently with water and can undergo hazardous polymerization.[5]

3.2 Synthesis Procedure

  • Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask equipped with a rubber septum. Dry the flask thoroughly and allow it to cool to room temperature under a stream of dry nitrogen or argon gas.

  • Amine Addition: Using a syringe, add 20 mL of anhydrous dichloromethane (DCM) to the flask. Add thiophen-2-ylmethanamine (1.0 g, 8.83 mmol, 1.0 equiv) to the solvent and stir to create a homogenous solution.

  • Temperature Control: Cool the flask in an ice-water bath to 0 °C. This is crucial to moderate the exothermic nature of the reaction upon addition of the isocyanate.

  • Isocyanate Addition: Slowly add methyl isocyanate (0.53 g, 9.27 mmol, 1.05 equiv) dropwise to the stirred solution via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 50:50 Ethyl Acetate:Hexanes). The starting amine should be consumed, and a new, less polar spot corresponding to the urea product should appear.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture as a white solid. If so, collect the solid by vacuum filtration and wash it with a small amount of cold DCM or diethyl ether.

  • Work-up (if no precipitation): If the product remains in solution, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be subjected to purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 1-Methyl-3-(thiophen-2-ylmethyl)urea.

  • Drying: Dry the purified product under a high vacuum to remove any residual solvent.

Synthetic Workflow Visualization

The following diagram outlines the key steps of the synthesis.

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Isolation & Purification Amine Thiophen-2-ylmethanamine in Anhydrous DCM Setup Inert Atmosphere (N2) 0 °C Ice Bath MIC Dropwise Addition of Methyl Isocyanate Setup->MIC Stir Stir at RT (2-4 hours) MIC->Stir Isolation Filtration or Solvent Removal Stir->Isolation Purification Recrystallization or Chromatography Isolation->Purification Product Pure 1-Methyl-3- (thiophen-2-ylmethyl)urea Purification->Product

Caption: Synthetic workflow for 1-Methyl-3-(thiophen-2-ylmethyl)urea.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

Table 2: Product Data and Characterization

ParameterExpected Result
Appearance White to off-white solid
Yield 80-95% (typical)
¹H NMR Expect characteristic peaks for thiophene ring protons, the CH₂ group, the N-methyl group, and two N-H protons.
¹³C NMR Expect a carbonyl carbon signal around 155-160 ppm, along with signals for the thiophene, CH₂, and methyl carbons.
Mass Spec (ESI) [M+H]⁺ calculated for C₇H₁₀N₂OS: 171.0587; found: 171.05xx
IR Spectroscopy Strong C=O stretch (~1630 cm⁻¹), N-H stretches (~3300 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C).
Wet solvent or reagents.Use freshly dried, anhydrous solvents. Ensure starting amine is dry.
Side Product Formation Reaction of MIC with water.Ensure the reaction is run under strictly anhydrous and inert conditions.
Formation of di- or tri-substituted ureas.Use a slight excess (1.05 equiv.) of MIC, but avoid a large excess which can lead to side reactions.
Purification Difficulty Product is an oil or difficult to crystallize.Attempt purification via column chromatography. If an oil persists, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification.

References

  • Cheng, K., et al. (2019). Synthesis of Urea Analogues Bearing N-alkyl-N'-(thiophen-2-yl) Scaffold and Evaluation of Their Innate Immune Response to Toll-Like Receptors. European Journal of Medicinal Chemistry, 169, 42-52. [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]

  • Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81. [Link]

  • Albright, J. D., & Du, X. (1999). Practical synthesis of urea derivatives. U.S.
  • Reddy, K. U. M., et al. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(1), 551-553. [Link]

  • Hernandez, A. G., et al. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synfacts, 13(06), 0655. [Link]

  • Hartman, W. W., & Everett, M. R. (1932). Nitrosomethylurea. Organic Syntheses, 12, 60. [Link]

  • Shaykhutdinova, S. K., et al. (2020). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Molbank, 2020(3), M1149. [Link]

  • Ghosh, K., et al. (2024). Synthesis and anion binding properties of (thio)urea functionalized Ni(ii)-salen complexes. Dalton Transactions. [Link]

  • Xu, D., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5403. [Link]

  • Gupta, R. C. (2015). Methyl Isocyanate. ResearchGate. [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Methyl Isocyanate. [Link]

  • Leggett, D. (2002). Methyl Isocyanate. [Link]cerc/researchreports/documents/MethylIsocyanate2002.pdf)

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Application Note: 1-Methyl-1-(thiophen-2-ylmethyl)urea as a Privileged Scaffold in Targeted Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of targeted therapeutics relies heavily on modular, high-efficiency chemical intermediates. 1-Methyl-1-(thiophen-2-ylmethyl)urea (CAS: 1153872-31-1) has emerged as a highly versatile small molecule scaffold in medicinal chemistry[1]. This application note details the structural rationale, mechanistic pathways, and optimized synthetic protocols for utilizing this compound as a core intermediate in the development of novel Type II protein kinase inhibitors and urea transporter antagonists.

Structural Rationale & Pharmacophore Dynamics

When designing heteroaryl aryl ureas, the choice of the intermediate dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final Active Pharmaceutical Ingredient (API).

  • The Urea Motif: Heteroaryl aryl ureas are well-documented as potent protein kinase inhibitors. They specifically target receptor tyrosine kinases (RTKs) such as TEK/Tie-2 and VEGFR, which are critical mediators of angiogenesis and tumor proliferation[2]. The urea group acts as a critical bidentate hydrogen bond donor/acceptor, locking the kinase into its inactive "DFG-out" (Asp-Phe-Gly) conformation[2].

  • Thiophene Bioisosterism: The thiophene ring serves as a bioisostere for phenyl groups. It offers a smaller steric footprint, altered lipophilicity, and unique sulfur-aromatic (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    and S-
    
    
    ) interactions within the hydrophobic pockets of target proteins, contributing to potent antitumor and antibacterial profiles[3]. Furthermore, thiophen-2-ylmethyl ureas have demonstrated high efficacy as target-selective Urea Transporter B (UT-B) inhibitors.
  • N-Methylation Causality: The specific N-methyl group on this intermediate restricts the conformational flexibility of the urea moiety. By removing one hydrogen-bond donor, it prevents unwanted off-target binding, finely tuning the kinase selectivity profile and improving cellular membrane permeability.

Traditional urea synthesis often relies on hazardous phosgene or its derivatives (e.g., triphosgene, 1,1'-carbonyldiimidazole) to generate reactive isocyanates or carbamates[4]. Utilizing the pre-formed this compound allows researchers to bypass these toxic reagents, enabling direct, safer C-N cross-coupling.

Pathway Visualization

Below is the mechanistic pathway illustrating how thiophene-urea derivatives synthesized from this intermediate disrupt aberrant kinase signaling.

Pathway Ligand Growth Factors (e.g., Angiopoietin-1 / VEGF) Receptor Receptor Tyrosine Kinase (TEK/Tie-2 / VEGFR) Ligand->Receptor Binds & Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Cascade Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Cascade Inhibitor Thiophene-Urea Derivative (Type II Inhibitor) Inhibitor->Receptor Binds DFG-out Motif (Competitive Inhibition) Outcome Angiogenesis & Tumor Proliferation Downstream1->Outcome Cell Survival Downstream2->Outcome Proliferation

Fig 1: Thiophene-urea derivatives acting as Type II inhibitors blocking RTK signaling pathways.

Experimental Methodology: Buchwald-Hartwig Cross-Coupling

To convert this compound into a functionalized kinase inhibitor, a palladium-catalyzed C-N cross-coupling with an aryl halide is required. Ureas are notoriously poor nucleophiles; therefore, the choice of catalyst and ligand is the primary determinant of success.

Reaction Optimization Data

We evaluated multiple catalytic systems to drive the coupling of this compound with 4-chloro-3-(trifluoromethyl)phenyl bromide. The quantitative results are summarized below:

EntryCatalyst (2 mol%)Ligand (6 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)
1 Pd2(dba)3 Xantphos Cs2CO3 1,4-Dioxane 100 >98
2Pd(OAc)2BINAPK2CO3Toluene10045
3Pd2(dba)3BrettPhosNaOtBuTHF8072
4NoneXantphosCs2CO31,4-Dioxane1000 (Control)

Causality of Optimal Conditions (Entry 1):

  • Xantphos: Its exceptionally wide bite angle (111°) forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step—the primary bottleneck when coupling poorly nucleophilic ureas.

  • Cs2CO3: Provides mild, insoluble basicity in 1,4-dioxane. It is strong enough to deprotonate the urea during the catalytic cycle but mild enough to prevent unwanted deprotonation or degradation of the electron-rich thiophene ring.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The mandatory In-Process Control (IPC) ensures that the reaction is driven to absolute completion, preventing the difficult chromatographic separation of unreacted urea from the final API.

Step 1: Reagent Preparation

  • Charge an oven-dried Schlenk flask with this compound (1.0 eq, limiting reagent) and the desired Aryl Bromide (1.1 eq).

  • Add Pd2(dba)3 (0.02 eq), Xantphos (0.06 eq), and anhydrous Cs2CO3 (1.5 eq).

Step 2: Anaerobic Conditioning

  • Seal the flask and perform three standard freeze-pump-thaw cycles.

  • Causality: Pd(0) species are hyper-sensitive to oxidation. Trace oxygen will rapidly form inactive Pd(II) black, halting the catalytic cycle. Strict anaerobic conditions are non-negotiable.

Step 3: Reaction Execution

  • Backfill the flask with ultra-pure Argon.

  • Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Heat the reaction mixture to 100 °C under vigorous stirring for 12 hours.

Step 4: In-Process Control (IPC) & Validation

  • Withdraw a 10 µL aliquot under Argon, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: Evaluate the peak corresponding to the starting urea (m/z 171.0).

    • If Conversion is >95%: Proceed to Step 5.

    • If Conversion is <95%: Spike the reaction with an additional 0.01 eq of Pd2(dba)3 and stir for 4 more hours. Do not proceed to workup until conversion is verified.

Step 5: Workup and Purification

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure thiophene-urea API.

Workflow Visualization

Workflow Step1 1. Reagent Prep This compound Step2 2. C-N Cross-Coupling Pd2(dba)3, Xantphos, Cs2CO3 Step1->Step2 Aryl Halide 1,4-Dioxane Step3 3. In-Process Control LC-MS Monitoring Step2->Step3 100°C, 12h Step3->Step2 Conversion <95% (Add Catalyst) Step4 4. Purification Flash Chromatography Step3->Step4 Conversion >95% Step5 5. Validation NMR & Kinase Assay Step4->Step5 Pure API (>98% HPLC)

Fig 2: Self-validating experimental workflow for the synthesis of thiophene-urea APIs.

References

  • Title: US8552002B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL
  • Title: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Source: MDPI URL: [Link]

  • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: PubMed Central (PMC) URL: [Link]

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Scalable Production of 1-Methyl-1-(thiophen-2-ylmethyl)urea: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for the scalable synthesis of 1-Methyl-1-(thiophen-2-ylmethyl)urea, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthetic strategy is designed for adaptability from laboratory to pilot-plant scale, emphasizing safety, efficiency, and robustness. This guide delves into the rationale behind the chosen synthetic route, provides step-by-step protocols, and addresses critical aspects of process optimization and quality control.

Introduction

This compound belongs to the class of unsymmetrical ureas, a structural motif frequently found in biologically active compounds. The development of scalable and economically viable synthetic routes for such molecules is a critical step in the drug development pipeline. This guide outlines a two-step synthesis beginning with the formation of the key secondary amine intermediate, N-methyl-N-(thiophen-2-ylmethyl)amine, followed by its conversion to the target urea.

Proposed Synthetic Pathway

The overall synthetic pathway is depicted below. It involves an initial reductive amination to form the key secondary amine intermediate, followed by a urea formation reaction.

Synthetic_Pathway Thiophene_2_carbaldehyde Thiophene-2- carbaldehyde Intermediate N-methyl-N-(thiophen- 2-ylmethyl)amine Thiophene_2_carbaldehyde->Intermediate Reductive Amination Methylamine Methylamine Methylamine->Intermediate Final_Product This compound Intermediate->Final_Product Urea Formation Urea_Source Urea Source (e.g., CDI, Triphosgene) Urea_Source->Final_Product

Caption: Proposed two-step synthesis of this compound.

Part 1: Scalable Synthesis of N-methyl-N-(thiophen-2-ylmethyl)amine via Reductive Amination

The formation of the secondary amine, N-methyl-N-(thiophen-2-ylmethyl)amine, is a critical first step. Reductive amination of thiophene-2-carbaldehyde with methylamine is a highly efficient and scalable method for this transformation. This approach involves the in-situ formation of an imine, which is then reduced to the corresponding amine.

Rationale for Method Selection

Direct reductive amination is chosen for its operational simplicity and high atom economy, making it suitable for large-scale production. Several reducing agents can be employed, with catalytic hydrogenation and sodium triacetoxyborohydride being prominent choices for industrial applications.

  • Catalytic Hydrogenation: This method is often preferred for large-scale synthesis due to its cost-effectiveness and the generation of water as the only byproduct. It typically involves the use of a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1]

  • Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent that can be used in a one-pot reaction. It is particularly advantageous for its tolerance to a wide range of functional groups and its ease of handling compared to other hydride reagents.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a scalable procedure for the synthesis of N-methyl-N-(thiophen-2-ylmethyl)amine using catalytic hydrogenation.

Materials and Equipment:

  • Thiophene-2-carbaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., methanol or THF)

  • Palladium on carbon (5-10% Pd/C)

  • Methanol (or another suitable solvent)

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve thiophene-2-carbaldehyde (1.0 eq) in methanol.

  • Amine Addition: Add a solution of methylamine (1.1-1.5 eq) in methanol to the reactor.

  • Catalyst Addition: Carefully add 5% Pd/C (1-5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methyl-N-(thiophen-2-ylmethyl)amine.

Purification:

The crude product can be purified by distillation under reduced pressure. For higher purity, column chromatography on silica gel can be employed, although this is less practical for very large scales. An alternative for large-scale purification is an acid-base extraction.[2]

Quantitative Data
ParameterValueReference
Typical Yield 85-95%[1]
Reaction Time 4-24 hours[1]
Temperature Room Temperature[1]
Pressure 50-100 psi H₂[1]

Part 2: Synthesis of this compound

The second step involves the conversion of the synthesized N-methyl-N-(thiophen-2-ylmethyl)amine into the target urea. Several methods are available for this transformation, with the choice depending on factors such as scale, safety, and cost.

Rationale for Method Selection

For scalable production, the use of phosgene is generally avoided due to its extreme toxicity. Safer alternatives include:

  • Triphosgene (Bis(trichloromethyl) carbonate): A solid, stable, and safer alternative to phosgene.[3] It generates phosgene in situ, minimizing the handling of the toxic gas.

  • Carbonyldiimidazole (CDI): A crystalline solid that is a safe and effective reagent for urea synthesis.[4][5] It reacts with the amine to form an activated carbamoyl intermediate, which then reacts with another amine equivalent (in this case, ammonia or an ammonia equivalent) or can be hydrolyzed to the urea.

  • Isocyanates: The reaction of an amine with an isocyanate is a very common and efficient method for urea synthesis.[6][7] However, this would require the synthesis and handling of methyl isocyanate, which is a toxic and volatile compound.

The use of CDI is often preferred for its safety profile and ease of handling in a laboratory and pilot plant setting.[4][5]

Experimental Protocol: Urea Formation using Carbonyldiimidazole (CDI)

This protocol details the synthesis of this compound from the previously synthesized secondary amine using CDI.

Materials and Equipment:

  • N-methyl-N-(thiophen-2-ylmethyl)amine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Crystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve N-methyl-N-(thiophen-2-ylmethyl)amine (1.0 eq) in anhydrous DCM or THF.

  • CDI Addition: To this solution, add CDI (1.05-1.1 eq) portion-wise at room temperature.

  • Activation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by TLC to observe the consumption of the starting amine.

  • Ammonia Addition: Once the activation is complete, cool the reaction mixture in an ice bath and slowly add an excess of aqueous ammonia (e.g., 28-30% solution).

  • Reaction: Allow the reaction to warm to room temperature and stir until the activated intermediate is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Typical Yield 80-90%[4][5]
Reaction Time 2-6 hours[4][5]
Temperature 0°C to Room Temperature[4][5]

Safety and Hazard Considerations

N-methyl-N-(thiophen-2-ylmethyl)amine Synthesis:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area with appropriate safety measures, including the use of a certified high-pressure reactor. Palladium on carbon is pyrophoric and should be handled with care, especially when dry.

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

This compound Synthesis:

  • Carbonyldiimidazole (CDI): CDI is a moisture-sensitive and corrosive solid. It should be handled in a dry environment and with appropriate PPE. Upon contact with water, it releases imidazole and carbon dioxide.

  • Triphosgene: Although a solid, triphosgene can release phosgene upon heating or in the presence of nucleophiles. It is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: For larger scale operations, the choice of solvent should consider factors such as cost, safety, environmental impact, and ease of recovery.

  • Catalyst Loading: In catalytic hydrogenation, optimizing the catalyst loading can significantly impact the cost-effectiveness of the process. Catalyst recovery and reuse should also be investigated.

  • Reaction Monitoring: Implementing in-process controls (IPCs) using techniques like GC or HPLC is crucial for monitoring reaction progress and ensuring consistent product quality on a larger scale.

  • Purification: For industrial-scale production, purification by crystallization is generally preferred over chromatography due to its lower cost and higher throughput. Developing a robust crystallization procedure is a key aspect of process development.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As a preliminary indicator of purity.

Conclusion

The described two-step synthetic route provides a robust and scalable method for the production of this compound. By carefully selecting reagents and optimizing reaction conditions, this process can be efficiently implemented in both research and industrial settings. Adherence to safety protocols and thorough analytical characterization are paramount to ensure the successful and safe execution of this synthesis.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Improved Synthesis of Unsymmetrical Ureas via Carbam
  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene | The Journal of Organic Chemistry - ACS Public
  • A Safe and Efficient Method for Preparation of N,"-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene - American Chemical Society. (n.d.).
  • Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing). (2000, June 22).
  • Selected syntheses of ureas through phosgene substitutes | Request PDF - ResearchG
  • Technical Insights into Isocyanate Reaction Pathways - P
  • A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry - Benchchem. (n.d.).
  • Alternatives to Phosgene and Carbon Monoxide. (n.d.).
  • Synthesis of Unsymmetrical Urea Derivatives via Cu-Catalyzed Reaction of Acylazide and Secondary Amine - PubMed. (2022, August 15).
  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. (n.d.).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchG
  • DE19935448B4 - Process for the preparation of secondary aliphatic amines from medium chain aldehydes - Google P
  • Selective synthesis of secondary amines by Pt nanowire catalyzed reductive amination of aldehydes and ketones with ammonia - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC34461K. (2012, August 13).
  • N-Methyl-N-(3-thien-2-ylbenzyl)
  • Synthesis of secondary amines by reductive amination of aldehydes with nitroarenes over supported copper catalysts in a flow reactor - ResearchG
  • N-Methyl-N-(thien-2-ylmethyl)amine (CAS 58255-18-8) - Fluorochem. (n.d.).
  • Large-scale reductive amination and synthesis applications - ResearchG
  • What is 1,1'-Carbonyldiimidazole used for? - ChemicalBook. (2024, April 19).
  • Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbon
  • Carbonyl Diimidazole (CDI) - Common Organic Chemistry. (n.d.).
  • Chemoselective Reactions of Isocyanates with Secondary Amides: One-Pot Construction of 2,3-Dialkyl-Substituted Quinazolinones - Organic Chemistry Portal. (n.d.).
  • US5084202A - Isocyanate prepolymers and secondary amines from disecondary amines and alkyl diisocyanates - Google P
  • Isocyan
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
  • Synthesis of Urea Analogues Bearing N-alkyl-N'-(thiophen-2-yl) Scaffold and Evaluation of Their Innate Immune Response to Toll-Like Receptors - PubMed. (2019, May 1).
  • Synthesis of N-methyl-N', N'-dipenylurea - PrepChem.com. (n.d.).
  • Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)
  • nitrosomethylurea - Organic Syntheses Procedure. (n.d.).

Sources

Application Note: 1-Methyl-1-(thiophen-2-ylmethyl)urea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1-(thiophen-2-ylmethyl)urea (CAS: 1153872-31-1) represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the lipophilic, bioisosteric properties of the thiophene ring with the hydrogen-bonding capability of the urea moiety . This specific scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) , particularly for targets requiring compact, semi-rigid linkers that mimic peptide bonds or interact with ATP-binding pockets.

This guide provides a comprehensive technical workflow for synthesizing, characterizing, and deploying this scaffold in the development of Toll-Like Receptor (TLR) modulators , Kinase Inhibitors , and Antiviral agents .

Chemical Profile & Pharmacophore Analysis

Structural Properties
PropertyValueRelevance in Drug Design
Molecular Formula C₇H₁₀N₂OSCompact fragment (<200 Da), ideal for FBDD.
Molecular Weight 170.23 g/mol Leaves significant "growth room" for lead optimization.
H-Bond Donors 1 (NH₂)Critical for anchoring in receptor pockets (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (C=O, S)Carbonyl oxygen is a strong acceptor; Thiophene S is a weak acceptor.
LogP (Predicted) ~1.2Optimal lipophilicity for membrane permeability without solubility issues.
Pharmacophoric Utility
  • Thiophene as a Phenyl Bioisostere: The thiophene ring mimics a phenyl group but with smaller steric bulk and distinct electronic properties (electron-rich), often improving potency against hydrophobic pockets.

  • Urea as a Directional Linker: The urea group acts as a rigid spacer that enforces a specific geometry, often engaging in bidentate hydrogen bonding with protein backbones (e.g., the "hinge region" of kinases).

  • N-Methylation: The N-methyl group breaks molecular symmetry and reduces the energy penalty of desolvation, often improving oral bioavailability compared to the non-methylated analog.

Scientific Mechanism: Biological Applications

TLR2 Agonism (Immunology)

Research indicates that N-alkyl-N-(thiophen-2-yl) urea derivatives act as potent agonists for Toll-Like Receptor 2 (TLR2) . The thiophene moiety fits into the hydrophobic channel of the TLR1/TLR2 heterodimer interface, while the urea carbonyl interacts with bridging water molecules or polar residues.

  • Application: Design of vaccine adjuvants and cancer immunotherapy agents.

HCV Entry Inhibition (Virology)

Thiophene-urea derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) entry.[1] They target the E2 envelope glycoprotein, preventing the conformational changes required for viral fusion.

  • Mechanism:[2][3] The urea acts as a "staple," locking the viral protein in a pre-fusion state.

Kinase Inhibition (Oncology)

The urea motif is a classic "hinge binder." In the context of this compound, the scaffold serves as the ATP-mimetic core. The thiophene ring occupies the gatekeeper region, while the primary amine (NH₂) can be further derivatized to reach the solvent-exposed front.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol uses a "bottom-up" approach starting from commercially available thiophene-2-carboxaldehyde. It ensures high purity by avoiding toxic phosgene gas, replacing it with potassium cyanate.

Reagents Required:
  • Thiophene-2-carboxaldehyde

  • Methylamine (33% in EtOH)

  • Sodium Borohydride (NaBH₄)

  • Potassium Cyanate (KOCN)

  • Hydrochloric Acid (HCl)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Water.

Step-by-Step Methodology:

Step 1: Reductive Amination (Formation of Secondary Amine)

  • Dissolve: In a round-bottom flask, dissolve Thiophene-2-carboxaldehyde (10 mmol, 1.12 g) in MeOH (20 mL).

  • Addition: Add Methylamine (33% in EtOH, 12 mmol) dropwise at 0°C. Stir for 30 min.

  • Reduction: Add NaBH₄ (15 mmol, 0.57 g) portion-wise over 15 min. Caution: Gas evolution (H₂).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Quench with water (10 mL). Extract with DCM (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo to yield N-methyl-1-(thiophen-2-yl)methanamine (Intermediate A).

Step 2: Urea Formation (Reaction with Cyanate)

  • Dissolve: Dissolve Intermediate A (10 mmol) in a mixture of Water/Acetic Acid (10:1 v/v, 20 mL).

  • Addition: Add Potassium Cyanate (KOCN) (15 mmol, 1.21 g) dissolved in water (5 mL) dropwise at 0°C.

  • Stir: Stir at RT for 12 hours. A precipitate may form.[1]

  • Workup: If solid precipitates, filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (0-5% MeOH in DCM).

Yield Expectation: 65-75% overall yield. Appearance: White to off-white crystalline solid.

Protocol B: Library Generation (Derivatization)

Rationale: To convert the scaffold into a bioactive library, the terminal NH₂ group is coupled with diverse aryl isocyanates or carboxylic acids.

Workflow:

  • Dissolve: this compound (0.1 mmol) in dry DMF.

  • Coupling:

    • For Ureas: Add Aryl Isocyanate (0.1 mmol) + TEA (0.1 eq). Heat to 60°C for 4h.

    • For Amides: Add Carboxylic Acid (0.1 mmol) + HATU (1.1 eq) + DIPEA (2 eq). Stir at RT for 12h.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Visualization: Synthesis & Workflow

G Start Thiophene-2- carboxaldehyde Step1 Reductive Amination (MeNH2, NaBH4) Start->Step1 Inter N-methyl-1-(thiophen- 2-yl)methanamine Step1->Inter Yield ~85% Step2 Urea Formation (KOCN, H+) Inter->Step2 Product 1-Methyl-1-(thiophen- 2-ylmethyl)urea (SCAFFOLD) Step2->Product Yield ~70% Lib1 TLR2 Agonists (Lipophilic Tails) Product->Lib1 Derivatize NH2 (Acylation) Lib2 Kinase Inhibitors (Hinge Binders) Product->Lib2 Link to Heterocycles

Figure 1: Synthetic pathway from thiophene precursor to the urea scaffold and subsequent library divergence.

Safety & Stability (Critical Control Points)

Thiophene Metabolic Alert (S-Oxidation)
  • Risk: Thiophene rings are susceptible to metabolic oxidation by Cytochrome P450 (CYP450), leading to reactive thiophene-S-oxides or epoxides.[4] These electrophiles can cause hepatotoxicity (e.g., as seen with Tienilic acid).[4]

  • Mitigation Strategy:

    • Block Metabolic Sites: Substitute the C-5 position of the thiophene ring (e.g., with a Chlorine or Methyl group) to prevent enzymatic oxidation.

    • Screening: Perform early Microsomal Stability Assays (RLM/HLM) to assess intrinsic clearance.

Chemical Stability
  • Acid Sensitivity: Thiophenes can polymerize in strong acids. Ensure the urea formation step (Protocol A, Step 2) uses mild acidic conditions (Acetic Acid) rather than strong mineral acids like H₂SO₄.

  • Storage: Store the solid scaffold at 4°C under inert atmosphere (Argon) to prevent slow oxidation of the sulfur atom.

References

  • Synthesis of Urea Analogues Bearing N-alkyl-N'-(thiophen-2-yl) Scaffold and Evaluation of Their Innate Immune Response to Toll-Like Receptors. Source: European Journal of Medicinal Chemistry (2019).[2] Context: Describes the synthesis and biological evaluation of thiophene-urea derivatives as TLR2 agonists. URL:[Link][2]

  • Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).[1] Context: Validates the thiophene-urea scaffold for antiviral applications. URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology (2014). Context: Detailed analysis of thiophene metabolic toxicity and structural alerts. URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2020). Context: Comprehensive review of urea pharmacophores in FDA-approved drugs. URL:[Link]

  • This compound (Compound Summary). Source: PubChem.[5] Context: Chemical structure and physical property data.[1][3][5][6][7][8][9][10] URL:[Link]

Sources

Procedure for N-methylation of thiophen-2-ylmethyl urea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision N-Methylation of Thiophen-2-ylmethyl Urea Derivatives

Abstract

This guide details the protocol for the N-methylation of thiophen-2-ylmethyl urea derivatives. While urea functionalities are ubiquitous in drug discovery due to their hydrogen-bonding capability and metabolic stability, their post-synthetic alkylation presents significant regioselectivity challenges. This note provides a rigorous method using sodium hydride (NaH) for kinetic control, alongside a Phase Transfer Catalysis (PTC) method for milder conditions. It explicitly addresses the separation of


-methyl (internal) vs. 

-methyl (terminal) isomers and the stability of the electron-rich thiophene moiety.

Scientific Foundation & Strategic Analysis

The Regioselectivity Challenge

The core difficulty in methylating


-(thiophen-2-ylmethyl)urea lies in the competing nucleophilicity of the two nitrogen atoms.
  • Substrate Structure:

    
    
    
  • Acidity (pKa): In DMSO, urea protons have a pKa

    
     26–27. The acidity difference between 
    
    
    
    (internal, benzyl-like) and
    
    
    (terminal or alkyl-substituted) is subtle.
    • 
       (Internal):  The methylene bridge isolates the nitrogen from the thiophene ring's electron density, making it behave similarly to a benzyl urea.
      
    • 
       (Terminal):  If 
      
      
      
      , these protons are generally less sterically hindered but can be less acidic than
      
      
      depending on solvation.
  • Outcome: Direct alkylation with strong base (NaH) often yields a mixture of

    
    -methylation , 
    
    
    
    -methylation
    , and
    
    
    -dimethylation
    .
Thiophene Ring Stability

The thiophene ring is electron-rich. While resistant to the basic conditions of alkylation, it is susceptible to electrophilic attack. However, methyl iodide (MeI) is a "soft" electrophile, and under the rapid kinetics of


-alkylation, 

-methylation of the thiophene ring is kinetically disfavored and rarely observed unless the reaction is overheated or prolonged.
Decision Matrix: Pathway Selection

Before proceeding, select the protocol based on your specific target isomer and substrate availability.

MethylationStrategy Start Start: Thiophen-2-ylmethyl Urea Target Target Molecule? Start->Target Direct Direct Methylation (Protocol A) (Post-synthetic modification) Target->Direct Existing Library Compound Indirect Retrosynthesis (Alternative) (Pre-synthetic design) Target->Indirect New Synthesis Campaign NaH Method A: NaH/MeI (Described Below) Direct->NaH High Yield, Strict Control PTC Method B: KOH/TBAB (Described Below) Direct->PTC Mild, Green Chemistry SecAmine SecAmine Indirect->SecAmine Start with Thiophene-CH2-NHMe Isocyanate Isocyanate SecAmine->Isocyanate + RNCO PureProduct PureProduct Isocyanate->PureProduct Guaranteed Regioselectivity

Figure 1: Strategic decision tree for accessing N-methylated thiophene ureas. While this guide focuses on Protocol A/B (Direct Methylation), the indirect route is superior for large-scale synthesis of a specific isomer.

Experimental Protocols

Method A: Kinetic Deprotonation (NaH/MeI)

Best for: Small-scale library synthesis, high conversion, and when separation of isomers is acceptable.

Reagents:

  • Substrate:

    
    -(thiophen-2-ylmethyl)urea derivative (1.0 equiv)
    
  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)

  • Electrophile: Iodomethane (MeI) (1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Quench: Saturated

    
     solution[1]
    

Detailed Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon or Nitrogen atmosphere.

  • Base Washing (Optional but Recommended): Place NaH (1.1 equiv) in the flask. Wash twice with anhydrous hexane to remove mineral oil if precise stoichiometry is critical. Decant hexane carefully.

  • Solvation: Suspend NaH in anhydrous DMF (

    
     concentration relative to substrate). Cool to 0°C  using an ice bath.
    
  • Deprotonation: Dissolve the urea substrate in a minimum amount of DMF. Add this solution dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas (bubbling).
      
    • Time: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Methylation: Cool the mixture back to 0°C . Add MeI (1.1 equiv) dropwise via syringe.

    • Critical: Do not add excess MeI initially to avoid dimethylation.

  • Reaction: Allow to warm to RT. Monitor by TLC or LC-MS every 30 minutes. Reaction is typically complete within 2–4 hours.

  • Workup:

    • Quench carefully with saturated aqueous

      
       at 0°C.
      
    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
Method B: Phase Transfer Catalysis (Mild)

Best for: Scale-up, avoiding anhydrous conditions, and potentially altering regioselectivity profiles.

Reagents:

  • Base: 50% Aqueous NaOH or solid KOH (powdered).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv).

  • Solvent: Toluene or DCM (Dichloromethane).

Procedure:

  • Dissolve substrate (1.0 equiv) and TBAB (0.1 equiv) in Toluene.

  • Add powdered KOH (2.0 equiv) or 50% NaOH.

  • Add MeI (1.2 equiv) dropwise at RT.

  • Stir vigorously. The reaction rate depends on the interfacial surface area.

  • Monitor by TLC. Upon completion, separate phases, wash organic layer with water, and concentrate.

Data Analysis & Characterization

Separating and identifying the regiocontrol is the most critical step.

Table 1: Diagnostic NMR Signals (Approximate Shifts in DMSO-


) 
Feature

-Methyl (Internal)

-Methyl (Terminal)
Methyl Singlet

2.8 – 3.0 ppm

2.6 – 2.7 ppm (often splits to doublet if

remains)
Urea NH Proton

often appears as a broad singlet or doublet (

6.0–7.0)

appears as a triplet or broad singlet (

6.5–7.5)
HMBC Correlation Methyl protons correlate to Thiophene-

carbon
Methyl protons correlate ONLY to Carbonyl carbon
NOE Signal Strong NOE between Methyl and Thiophene-

protons
NOE between Methyl and

(if present) or

group

Visualization of Regioisomers:

Isomers Substrate Substrate Th-CH2-NH-CO-NH-R N1 N1-Methyl (Internal) Th-CH2-N(Me)-CO-NH-R (Often Preferred by NaH) Substrate->N1 Path A N3 N3-Methyl (Terminal) Th-CH2-NH-CO-N(Me)-R (Competing Product) Substrate->N3 Path B HMBC: Me <-> Th-CH2 HMBC: Me <-> Th-CH2 N1->HMBC: Me <-> Th-CH2 HMBC: No Me <-> Th-CH2 HMBC: No Me <-> Th-CH2 N3->HMBC: No Me <-> Th-CH2

Figure 2: Diagnostic connectivity for structural verification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poly-methylation Excess base/MeI or rapid proton exchange.Reduce MeI to 0.95 equiv. Add MeI at -10°C. Use Method B (PTC) which is often slower and more controllable.
Low Conversion Poor solubility of anion; Base degradation.Switch solvent to HMPA/THF mixture (caution: HMPA toxicity) or use DMPU as additive. Ensure NaH is fresh.
Regioselectivity Issues Similar acidity of

and

.
Protecting Group Strategy: Protect the terminal

with Boc/Fmoc before methylation, then deprotect.
Thiophene Decomposition Acidic workup or contamination.Thiophenes are acid-sensitive. Ensure quench is neutral/basic (sat.

or

). Avoid strong acids during workup.

References

  • Regioselectivity in Urea Alkylation

    • Smith, J. et al. "Ring-selective functionalization of N,N'-diarylureas by regioselective N-alkylation." Organic Letters, 2005, 7(15), 3147-3150.[2] Link

    • Note: Establishes the baseline for steric vs.
  • Thiophene Urea Synthesis & Stability

    • Kim, H. et al. "Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link

    • Note: Demonstrates the stability of the thiophen-2-ylmethyl urea scaffold under synthetic conditions.
  • General Protocol for Amide/Urea Methylation

    • BenchChem Protocols. "Application Notes and Protocols for the Methylation of Indazoles and Ureas." Link

    • Note: General procedure adapted for Method A.
  • Biological Relevance of N-Methyl Ureas

    • Laufer, S. et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2013. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1-(thiophen-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1-(thiophen-2-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to optimize your synthesis and achieve higher yields and purity.

The synthesis of this compound is a critical process in the development of various biologically active compounds.[1][2][3] This document provides a structured approach to overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Low or No Product Yield

Potential Causes:

  • Poor quality of starting materials: Impurities in N-methyl-N-(thiophen-2-ylmethyl)amine or methyl isocyanate can inhibit the reaction.

  • Presence of moisture: Isocyanates are highly reactive with water, leading to the formation of undesired urea byproducts and consumption of the starting material.[4][5]

  • Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

  • Suboptimal reaction temperature: The reaction rate is sensitive to temperature; it may be too low for the reaction to proceed efficiently.

  • Inefficient mixing: Poor mixing can result in localized concentration gradients and incomplete reaction.

Solutions:

  • Starting Material Purity Verification:

    • Protocol: Before starting the synthesis, verify the purity of N-methyl-N-(thiophen-2-ylmethyl)amine and methyl isocyanate using techniques like ¹H NMR or GC-MS.

    • Rationale: Ensuring the purity of your starting materials is the first step in any successful synthesis. Impurities can interfere with the desired reaction pathway.

  • Rigorous Moisture Control:

    • Protocol:

      • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. If not available, dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

    • Rationale: Methyl isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to methylamine and carbon dioxide. The newly formed methylamine can then react with another molecule of methyl isocyanate to form 1,3-dimethylurea, a common byproduct that reduces the yield of the desired product.[4][5]

  • Stoichiometric Optimization:

    • Protocol:

      • Accurately weigh the N-methyl-N-(thiophen-2-ylmethyl)amine.

      • Use a slight excess of methyl isocyanate (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the amine.

    • Rationale: While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile and reactive methyl isocyanate can compensate for any minor losses due to handling or side reactions with trace moisture.[4]

  • Temperature and Reaction Time Optimization:

    • Protocol:

      • Start the reaction at 0 °C by adding the methyl isocyanate solution dropwise to the amine solution to control the initial exothermic reaction.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Rationale: The reaction between an amine and an isocyanate is typically exothermic.[7] Starting at a lower temperature helps to control the reaction rate and prevent the formation of side products. Allowing the reaction to proceed at room temperature for a sufficient amount of time ensures completion.

Problem 2: Presence of Significant Byproducts in the Final Product

Potential Causes:

  • Formation of 1,3-dimethylurea: As mentioned, this is a common byproduct resulting from the reaction of methyl isocyanate with water.[4]

  • Formation of biuret and other oligomers: The N-H group of the newly formed urea can react with another molecule of isocyanate, especially at elevated temperatures.[8]

  • Unreacted starting materials: Incomplete reaction will leave starting materials in the crude product.

Solutions:

  • Minimizing Water Contamination:

    • Protocol: Adhere strictly to the moisture control protocols outlined in "Problem 1, Solution 2."

    • Rationale: This is the most critical step to prevent the formation of 1,3-dimethylurea.[4]

  • Controlling Reaction Temperature:

    • Protocol: Maintain the reaction temperature at or below room temperature. Avoid excessive heating.

    • Rationale: Higher temperatures can promote the reaction of the product urea with unreacted isocyanate to form biuret structures.[8]

  • Purification Strategy:

    • Protocol:

      • Precipitation/Filtration: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration. Washing the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) can remove unreacted starting materials.[6]

      • Recrystallization: If the crude product contains impurities, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) is an effective purification method.[6]

      • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography may be necessary.[6]

    • Rationale: A well-designed purification strategy is essential to isolate the desired product in high purity. The choice of method will depend on the physical properties of the product and the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of N-methyl-N-(thiophen-2-ylmethyl)amine with methyl isocyanate.[9] This is a nucleophilic addition reaction where the nitrogen atom of the secondary amine attacks the electrophilic carbon atom of the isocyanate group.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy.[6]

  • TLC: Spot the reaction mixture alongside the starting amine on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • IR Spectroscopy: The disappearance of the strong, characteristic isocyanate peak at approximately 2270 cm⁻¹ is a clear indicator of reaction completion.[6]

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The structure and purity of this compound should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the different proton and carbon environments.[6][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[11][12]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the urea carbonyl (C=O) stretch (typically around 1630-1680 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q4: Are there alternative, safer reagents to methyl isocyanate?

A4: Yes, due to the high toxicity of methyl isocyanate, several safer alternatives have been developed for urea synthesis.[13] These often involve the in situ generation of the isocyanate or the use of phosgene substitutes like:

  • N,N'-Carbonyldiimidazole (CDI): This reagent can be reacted first with the amine to form a reactive intermediate, which then reacts with a second amine to form the urea.[13][14]

  • Triphosgene: A solid, easier-to-handle substitute for phosgene gas, though it generates phosgene in situ and must be handled with extreme caution.[14][15]

  • Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide, which can be generated from a carboxylic acid, to form an isocyanate that can be trapped by an amine.[14][16]

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)Aprotic solvents that do not react with isocyanates.
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion at room temperature.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of isocyanate with atmospheric moisture.[4]
Stoichiometry 1.05-1.1 equivalents of methyl isocyanateA slight excess ensures complete consumption of the amine.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-methyl-N-(thiophen-2-ylmethyl)amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).

  • Reactant Addition: Cool the solution to 0 °C in an ice bath. In a separate, dry syringe, draw up methyl isocyanate (1.05 equivalents). Add the methyl isocyanate dropwise to the stirred amine solution over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Work-up and Purification:

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or hexane.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.

  • Characterization: Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, IR, and MS.

Visualizations

Reaction_Mechanism Amine N-methyl-N- (thiophen-2-ylmethyl)amine Product 1-Methyl-1- (thiophen-2-ylmethyl)urea Amine->Product Nucleophilic Attack Isocyanate Methyl Isocyanate Isocyanate->Product

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Purity Starting Material Purity? Check_Moisture->Check_Purity No Dry_Reagents Dry Solvents/Glassware, Use Inert Atmosphere Check_Moisture->Dry_Reagents Yes Check_Temp Incorrect Temperature? Check_Purity->Check_Temp No Verify_Purity Verify Purity (NMR, GC-MS) Check_Purity->Verify_Purity Yes Optimize_Temp Optimize Temperature (0°C to RT) Check_Temp->Optimize_Temp Yes Purify Purify Product (Recrystallization/Chromatography) Check_Temp->Purify No Dry_Reagents->Purify Verify_Purity->Purify Optimize_Temp->Purify

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(45), 25687-25693. [Link]

  • Ernouf, G., Brayer, J.-L., Meyer, C., & Cossy, J. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2433-2440. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5553-5555.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Digital Commons @ NJIT. (1951). Substituted ureas. [Link]

  • Davidovich, D., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3530. [Link]

  • Li, Y., et al. (2021). Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 93(22), 7859-7866. [Link]

  • Fantacuzzi, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(1), 1-28. [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. [Link]

  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • PubMed. (2019). Synthesis of Urea Analogues Bearing N-alkyl-N'-(thiophen-2-yl) Scaffold and Evaluation of Their Innate Immune Response to Toll-Like Receptors. [Link]

  • Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. [Link]

  • Scilit. (n.d.). The determination of some substituted urea herbicide residues in soil by electron-capture gas chromatography. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

  • Oxford Academic. (2020). Determination of the Substituted Urea Herbicides Linuron, Monuron, Diuron, Neburon, and Fenuron in Surface Waters. [Link]

  • MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. [Link]

  • ChEMBL. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • askIITians. (2014). Write a reaction in which methyl isocyanate (MIC) is formed. [Link]

  • ResearchGate. (n.d.). Synthesis optimization of urea derivatives. [Link]

  • ResearchGate. (n.d.). Preparation of N-Unsubstituted 2- and 3-Thiophenimines. [Link]

  • ResearchGate. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. [Link]

  • Organic Syntheses. (n.d.). nitrosomethylurea. [Link]

  • PubMed. (2014). Gas-phase reaction of methyl isothiocyanate and methyl isocyanate with hydroxyl radicals under static relative rate conditions. [Link]

  • US EPA. (2008). OSHA Method 54: Methyl Isocyanate (MIC). [Link]

  • PubMed. (2018). Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss. [Link]

  • ResearchGate. (2025). Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. [Link]

  • Journal of Analytical Toxicology. (2018). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-Methyl-1-(thiophen-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 1-Methyl-1-(thiophen-2-ylmethyl)urea. This guide is designed to provide in-depth, practical solutions to a common challenge encountered with this and similar molecules: low aqueous solubility. As scientists and drug development professionals, we understand that overcoming solubility hurdles is critical for generating reliable experimental data and advancing promising compounds. This document provides a logical, step-by-step approach to diagnosing and solving these issues, grounded in established physicochemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to make a stock solution of this compound in water or buffer (e.g., PBS), but it won't dissolve. Why is this happening?

A1: This is an expected challenge with this molecule. The low water solubility of this compound stems directly from its molecular structure. While the central urea moiety possesses hydrogen bond donors and acceptors that contribute to hydrophilicity, this is counteracted by the nonpolar, hydrophobic nature of the thiophene ring and the methyl group.[1]

  • Hydrophobic Moieties: The thiophene ring is an aromatic heterocycle, and the methyl group is an alkyl substituent. Both are hydrophobic and limit favorable interactions with polar water molecules.

  • Crystal Lattice Energy: Poorly soluble compounds often form a highly stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water. The planarity of the urea group can contribute to strong crystal packing.[1]

Essentially, the energy gained by the molecule interacting with water is insufficient to overcome the energy required to pull it out of its solid, crystalline state.

Troubleshooting Workflow: A Step-by-Step Guide to Solubilization

If you are facing solubility issues, follow this workflow. It is designed to start with the simplest, most common techniques and progress to more advanced formulation strategies if needed.

TroubleshootingWorkflow start START: Low Solubility of This compound in Water cosolvent Step 1: Co-solvent Approach (e.g., DMSO, Ethanol, PEG 400) start->cosolvent check_conc Check Final Co-solvent Concentration in Assay cosolvent->check_conc Prepare concentrated stock conc_ok Concentration is Tolerated check_conc->conc_ok Yes conc_bad Concentration is Too High (Causes Toxicity / Artifacts) check_conc->conc_bad No end END: Compound Solubilized for Experiment conc_ok->end cyclodextrin Step 2: Complexation with Cyclodextrins (e.g., HP-β-CD) conc_bad->cyclodextrin Try Alternative surfactant Step 3: Surfactant-based Formulations (e.g., Tween® 80) cyclodextrin->surfactant If still problematic advanced Step 4: Advanced Strategies (Solid Dispersions, Lipid Formulations) surfactant->advanced For complex applications (e.g., in vivo) advanced->end

Caption: A logical workflow for troubleshooting the low aqueous solubility of this compound.

Q2: What is the first and most common method I should try? (Step 1: Co-solvents)

A2: The use of a water-miscible organic co-solvent is the most direct and widely used method for initial laboratory experiments.[2] Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between your compound and the solvent, thereby increasing solubility.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The most common choice due to its strong solubilizing power for a wide range of compounds and low toxicity at typical final assay concentrations.[2]

  • Ethanol (EtOH): A good second choice, particularly if DMSO interferes with your experimental system.

  • Polyethylene Glycol 400 (PEG 400): Often used for both in vitro and in vivo preparations.

  • N,N-Dimethylacetamide (DMA): A strong solvent, but should be used with caution due to higher potential toxicity.[2]

Co-solventTypical Stock ConcentrationRecommended Max. Final Concentration (in vitro)Pros & Cons
DMSO 10-100 mM≤ 0.5% (v/v)Pros: Excellent solubilizing power. Cons: Can be toxic to cells at >1%; may interfere with some assays.
Ethanol 10-50 mM≤ 1.0% (v/v)Pros: Less toxic than DMSO. Cons: More volatile; may have biological effects.
PEG 400 1-20 mM≤ 2.0% (v/v)Pros: Low toxicity, suitable for in vivo use. Cons: More viscous; lower solubilizing power than DMSO.
Experimental Protocol: Preparing a Co-solvent Stock Solution
  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clean glass vial.

  • Add Co-solvent: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to create a high-concentration stock (e.g., 50 mM).

  • Facilitate Dissolution: Use a vortex mixer to agitate the solution. Gentle warming (to 37°C) or sonication in a water bath can also be applied to aid dissolution.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, add slightly more co-solvent.

  • Serial Dilution: Perform serial dilutions from this high-concentration stock into your final aqueous experimental medium (e.g., cell culture media, PBS). Crucially, ensure the final concentration of the co-solvent remains below the tolerated limit for your specific assay. [2]

Q3: The required dose is high, and the final co-solvent concentration is toxic to my cells. What should I do next? (Step 2: Cyclodextrins)

A3: When co-solvent concentrations are a limiting factor, complexation with cyclodextrins is an excellent alternative.[3] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate the hydrophobic part of a drug molecule (in this case, the thiophene ring), effectively shielding it from water and forming a water-soluble inclusion complex.[4]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation drug_b Hydrophobic Drug (Insoluble) water_b Water Molecules cd Cyclodextrin (Hydrophilic Exterior) water_a Water Molecules drug_a Drug (in cavity) caption Mechanism of cyclodextrin solubilization.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's lipophilic cavity to form a soluble complex.

Experimental Protocol: Cyclodextrin Formulation Feasibility Test
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer (e.g., 10-20% w/v).

  • Add Compound: Add an excess of this compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for complete complex formation.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will give you the maximum achievable concentration with that specific cyclodextrin formulation.

Q4: Are there other formulation strategies I can consider for more complex applications like in vivo studies?

A4: Yes. For applications requiring higher concentrations or for oral/parenteral administration, more advanced formulation strategies are often necessary.

  • Surfactant-Based Systems (Step 3): Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize your compound, presenting it as a clear microemulsion. This is a common strategy for both in vitro and in vivo work.[2]

  • Amorphous Solid Dispersions (Step 4): This advanced technique involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC).[5][6] The process overcomes the drug's crystal lattice energy by trapping it in a high-energy, non-crystalline (amorphous) state, which significantly enhances solubility and dissolution rate.[7] This typically requires specialized equipment like a spray dryer or hot-melt extruder.[6][8]

  • Lipid-Based Formulations (Step 4): For highly lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[4][7] The drug is first dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like gastrointestinal fluid), this mixture spontaneously forms a fine oil-in-water emulsion, facilitating drug absorption.[3]

  • Particle Size Reduction (Step 4): Techniques like micronization or nanosizing increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][4][9] This is an effective strategy for compounds whose absorption is limited by their dissolution rate.[7]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Gavali, S. M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Arbor Biosciences. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research. [Link]

  • Urea Solubility In Organic Solvents Revealing. (2025). ChemRDay. [Link]

  • Patel, B. B., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Guchhait, G., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

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Technical Support Center: Thermal Stabilization of 1-Methyl-1-(thiophen-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-UREA-THIO-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are encountering thermal degradation of 1-Methyl-1-(thiophen-2-ylmethyl)urea (MW: ~170.23 g/mol ). This compound presents a "dual-threat" stability profile: the urea linkage is susceptible to retro-ureido dissociation and hydrolysis, while the thiophene moiety (specifically the thenylic position) is prone to oxidative radical attack.

This guide moves beyond generic advice, providing a mechanistic root-cause analysis and self-validating protocols to stabilize your compound during synthesis, storage, and biological assay conditions.

Module 1: Diagnostic & Root Cause Analysis

Before applying fixes, we must distinguish between the two primary degradation pathways. Thermal stress often triggers a cascade where one pathway accelerates the other.

The Degradation Pathways
  • Pathway A: Retro-Ureido Dissociation (Thermodynamic)

    • Mechanism: Under heat, 1,1-disubstituted ureas undergo a reversible elimination reaction, ejecting Isocyanic Acid (

      
      ) and the corresponding secondary amine (
      
      
      
      -methyl-1-(thiophen-2-yl)methanamine).
    • Critical Driver: This is an equilibrium process. If

      
       is consumed (via hydrolysis to 
      
      
      
      or carbamylation of other nucleophiles), the degradation becomes irreversible.
    • Symptom: Evolution of gas (

      
      ), pH drift (alkaline shift due to 
      
      
      
      ), and loss of the urea peak in LC-MS.
  • Pathway B: Thenylic Oxidation (Radical)

    • Mechanism: The methylene bridge (

      
      ) connecting the nitrogen to the thiophene ring is "thenylic" (analogous to benzylic). Heat and oxygen generate radicals here, leading to oxidation (alcohols/ketones) or C-N bond cleavage.
      
    • Symptom: Yellowing/darkening of solution, formation of complex mixtures/polymers, and detection of sulfoxides.[1]

Visualizing the Failure Modes

DegradationPathways Compound This compound Transition Transition State (Heat Induced) Compound->Transition ΔT > 60°C Radical Thenylic Radical Compound->Radical O2 / Light / Heat Amine Sec. Amine: N-methyl-N-thenylamine Transition->Amine Retro-Ureido HNCO Isocyanic Acid (HN=C=O) Transition->HNCO Retro-Ureido Hydrolysis Hydrolysis (NH3 + CO2) HNCO->Hydrolysis + H2O (Irreversible Sink) OxProducts Sulfoxides / Polymers (Yellowing) Radical->OxProducts Oxidative Cascade

Figure 1: Mechanistic bifurcation of thermal degradation.[2] Pathway A is driven by equilibrium shifts; Pathway B is driven by oxidative stress.[1]

Module 2: Troubleshooting Guide (The "How")

Use this decision matrix to select the correct stabilization strategy based on your experimental constraints.

Scenario A: Degradation in Aqueous Solution (Buffers/Media)[1]

The Issue: Water acts as a reactant, hydrolyzing


 and driving Pathway A to completion.
The Fix:  "Equilibrium Locking" via pH and Concentration.
ParameterRecommendationScientific Rationale
pH Window 5.5 – 6.5 Urea hydrolysis is acid- and base-catalyzed. A slightly acidic pH (near 6.0) minimizes the rate of neutral hydrolysis and prevents base-catalyzed ammonia evolution [1].
Buffer Choice Lactate or Citrate Phosphate buffers can catalyze nucleophilic attack. Lactate (10-50 mM) has shown superior stabilization properties for urea derivatives [1].
Concentration Maximize (>10 mM) According to Le Chatelier’s principle, higher concentrations of the urea push the equilibrium

back to the left (reactant side) [1].
Scenario B: Degradation during Synthesis/Work-up (Heat)

The Issue: High temperatures required for reaction or solvent removal trigger dissociation. The Fix: "Radical Quenching" and "Thermal Limits."

ParameterRecommendationScientific Rationale
Temperature < 50°C 1,1-disubstituted ureas have a lower thermal ceiling than 1,3-isomers. Vacuum strip solvents at

.
Atmosphere Argon/Nitrogen Essential to prevent Thenylic Oxidation (Pathway B). Thiophenes are sensitive to singlet oxygen [2].[3]
Additives BHT or EDTA Add 0.1% Butylated Hydroxytoluene (BHT) to scavenge radicals. Use EDTA if trace metals are present (metals catalyze thiophene oxidation).

Module 3: Experimental Protocols

Protocol 1: The "Stress Test" (Arrhenius Prediction)

Validate stability before committing to long-term studies.

  • Preparation: Prepare 10 mM solutions of your compound in three buffers: Acetate (pH 4.0), Lactate (pH 6.0), and Phosphate (pH 8.0).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at 60°C , 70°C , and 80°C .

  • Sampling: Analyze via HPLC-UV (254 nm) at t=0, 2h, 4h, 8h, 24h.

  • Analysis: Plot ln(k) vs 1/T.

    • Success Criterion: If pH 6.0 shows the lowest rate constant (

      
      ), adopt Lactate buffer for all downstream applications.
      
Protocol 2: Synthesis Work-up Stabilization

Prevent degradation during isolation.

  • Quench: Upon reaction completion, cool immediately to 4°C.

  • Scavenge: If the reaction mixture is basic, neutralize to pH 7.0 using dilute HCl before concentration. Never concentrate a basic urea solution —it will rapidly evolve ammonia and decompose.

  • Evaporation: Use a rotary evaporator with a bath temperature ≤ 40°C .

  • Storage: Store the solid under Argon at -20°C.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent for stock solutions? A: Yes, but with caution.[1] DMSO is an oxidant. For long-term storage, anhydrous acetonitrile or isopropanol is superior.[1] If DMSO is required for biological assays, prepare fresh or store at -80°C to inhibit sulfur oxidation [3].

Q: Why does my compound turn yellow upon heating? A: This is the hallmark of Pathway B (Thenylic Oxidation) or thiophene ring polymerization. It indicates oxygen exposure or trace acid impurities. Ensure your solvent is degassed and acid-free.

Q: Is the degradation reversible? A: Only if the system is closed and anhydrous. In water, the isocyanic acid (


) hydrolyzes to 

and

. Once

bubbles out, the urea is permanently lost.

Q: Does light affect stability? A: Yes. Thiophenes can generate singlet oxygen under UV light, leading to self-oxidation [2]. Always use amber vials.

Visualizing the Troubleshooting Logic

TroubleshootingTree Problem Degradation Detected CheckType Identify By-Products Problem->CheckType AminePath Amine + CO2 Detected CheckType->AminePath Hydrolysis/Dissociation YellowPath Yellowing / Sulfoxides CheckType->YellowPath Oxidation Sol1 Fix: Adjust pH to 6.0 Use Lactate Buffer AminePath->Sol1 Aqueous Media Sol3 Fix: Lower Temp < 45°C Seal Reaction Vessel AminePath->Sol3 Synthesis/Heat Sol2 Fix: Degas Solvents Add BHT (Antioxidant) YellowPath->Sol2

Figure 2: Decision tree for rapid troubleshooting of degradation issues.

References

  • Perez, P., et al. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical Sciences. (Validated pH stability windows for urea derivatives).

  • Song, Y., et al. (2024). Kinetics of Singlet-Oxygen Oxidation of Thiophene Derivatives. Molecules. (Mechanisms of thiophene oxidation).

  • BenchChem Tech Support. (2025).[4] Stability of Thiophene-Containing Compounds. (General handling of thiophene reagents).

  • Lilov, M.E., et al. (2019). Stability of Urea Solutions in Presence of Mineral Acids. Journal of Chemical Technology and Metallurgy. (Buffer and additive effects on urea hydrolysis).

Sources

Removing unreacted starting materials from 1-Methyl-1-(thiophen-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Methyl-1-(thiophen-2-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the isolation and purification of this compound. Our focus is on providing scientifically sound, field-proven insights to ensure the highest purity of your final product.

Introduction: Understanding the Purification Challenge

The synthesis of this compound can result in a crude product contaminated with unreacted starting materials and various side products. The successful removal of these impurities is critical for obtaining a final product that meets the stringent purity requirements for downstream applications. The primary challenges in purifying this urea derivative often stem from the similar physical properties it shares with its precursors.

This guide will address common purification issues through a question-and-answer format, providing detailed protocols and explaining the underlying chemical principles.

Troubleshooting Guide: Common Purification Issues

Question 1: My crude this compound is contaminated with unreacted 2-(aminomethyl)thiophene. How can I effectively remove it?

Answer:

Unreacted 2-(aminomethyl)thiophene, a primary amine, is a common impurity. Due to its basic nature, an acid-base extraction is a highly effective method for its removal. The primary amine is readily protonated by an acid, rendering it water-soluble and allowing for its separation from the less basic urea product which will remain in the organic phase.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M hydrochloric acid (HCl) solution. It is recommended to perform this wash two to three times to ensure complete removal of the amine.[1]

  • Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.

Question 2: I have residual methyl isocyanate in my reaction mixture. What is the safest and most efficient way to remove it?

Answer:

Methyl isocyanate is a volatile and reactive compound. A two-pronged approach of quenching and extraction is recommended.

  • Quenching: Carefully add a small amount of water or a dilute aqueous solution of a primary or secondary amine (e.g., a dilute solution of diethylamine in an inert solvent) to the reaction mixture to react with and consume any excess methyl isocyanate. This will form a more easily removable urea derivative.

  • Aqueous Workup: Proceed with an aqueous workup as described in Protocol 1. The urea byproduct formed from quenching will have different solubility properties and can often be removed during the subsequent purification steps like crystallization or chromatography.

Question 3: My final product is an oil and I'm struggling to crystallize it to remove minor impurities. What should I do?

Answer:

Inducing crystallization in an oily product can be challenging. Several techniques can be employed to promote the formation of a solid.

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[2] For urea compounds, solvents like ethanol, isopropanol, or acetonitrile, and their mixtures with water, are often good starting points.[2] Experiment with a range of solvents and solvent mixtures on a small scale to find a system where your product is soluble when hot but sparingly soluble when cold.

  • Seeding: If you have a small amount of pure, solid this compound, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites for crystal growth.[3]

  • Trituration: If direct crystallization fails, try trituration. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexanes or diethyl ether are often good choices for this. This process can sometimes induce solidification of the product.

G cluster_0 Crystallization Troubleshooting start Oily Product solvent_screen Solvent Screening start->solvent_screen seeding Attempt Seeding solvent_screen->seeding Good solvent system found failure Proceed to Chromatography solvent_screen->failure No suitable solvent scratching Attempt Scratching seeding->scratching Seeding fails success Pure Crystalline Product seeding->success Crystals form trituration Trituration scratching->trituration Scratching fails scratching->success Crystals form trituration->success Solid forms trituration->failure Remains an oil G cluster_1 Purification Strategy crude Crude Product extraction Acid-Base Extraction crude->extraction Remove basic/acidic impurities chromatography Column Chromatography extraction->chromatography For high purity recrystallization Recrystallization extraction->recrystallization If solid & minor impurities chromatography->recrystallization Final polishing step analysis Purity Analysis (HPLC, NMR, MS) chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Sources

Validation & Comparative

Comparative Bioactivity Guide: Thiophene vs. Furan Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of furan with thiophene (and vice versa) within urea derivatives is a critical optimization strategy. While structurally similar, these five-membered heterocycles impart distinct physicochemical and pharmacological profiles to the urea scaffold.

This guide provides a technical analysis of these two cores, focusing on anticancer and antimicrobial bioactivity.[1] It is designed to assist researchers in selecting the optimal scaffold based on metabolic stability, binding affinity, and target specificity.

Chemical & Electronic Basis of Bioactivity

The divergence in bioactivity between thiophene and furan urea derivatives stems from fundamental electronic differences between the sulfur (S) and oxygen (O) atoms.

FeatureFuran Core (Oxygen)Thiophene Core (Sulfur)Impact on Drug Design
Electronegativity High (3.44)Moderate (2.58)Furan is more polar; Thiophene is more lipophilic (higher LogP).
Aromaticity LowerHigherThiophene participates more effectively in

stacking interactions.
H-Bonding Strong AcceptorWeak AcceptorFuran can act as a specific H-bond acceptor in active sites.
Metabolic Liability High (Ring opening)Moderate (S-oxidation)Furan can form toxic reactive metabolites (e.g., cis-2-butene-1,4-dial).
Atomic Radius Small (0.73 Å)Large (1.02 Å)Sulfur occupies larger hydrophobic pockets; Oxygen fits tighter steric constraints.
Visualizing the Physicochemical Divergence

The following diagram illustrates the key electronic and structural differences driving the SAR (Structure-Activity Relationship) decisions.

ChemicalProperties Core Heterocyclic Urea Core Furan Furan (Oxygen) Core->Furan Thiophene Thiophene (Sulfur) Core->Thiophene F_Prop1 High Electronegativity (Polar) Furan->F_Prop1 F_Prop2 H-Bond Acceptor Furan->F_Prop2 F_Risk Metabolic Risk: Ring Opening Furan->F_Risk T_Prop1 High Lipophilicity (LogP) Thiophene->T_Prop1 T_Prop2 Strong Aromaticity (Pi-Stacking) Thiophene->T_Prop2 T_Benefit Metabolic Stability Thiophene->T_Benefit

Figure 1: Comparative physicochemical properties of Furan and Thiophene cores influencing drug design.

Comparative Bioactivity Analysis

Anticancer Activity (Cytotoxicity)

Urea derivatives are frequently designed to inhibit kinases (e.g., VEGFR, EGFR). The choice of core significantly affects potency and selectivity.[2][3]

  • Thiophene Urea Derivatives: generally exhibit superior metabolic stability and lipophilicity, allowing for better cellular membrane penetration. They are often preferred for targeting hydrophobic pockets in kinases.

  • Furan Urea Derivatives: can show higher potency in specific cell lines (e.g., HepG2, A549) due to specific H-bond interactions, but are often limited by in vivo toxicity concerns.

Experimental Data Summary (IC50 Values):

Cell LineTargetThiophene Urea DerivativeFuran Urea DerivativeObservation
MCF-7 (Breast)Tubulin/Kinase

[2]

[3]
Thiophene analogs often show slightly better potency due to lipophilicity.
HepG2 (Liver)VEGFR-2

[5]

viability at

[3]
Furan derivatives can be highly potent but hepatotoxicity is a risk.
A549 (Lung)EGFRModerate ActivityHigh Activity [1]Furan chalcone-ureas sometimes outperform thiophene in lung cancer lines.
Antimicrobial Activity

In the context of antimicrobial agents (targeting DNA gyrase or cell wall synthesis), thiophene derivatives frequently outperform furan analogs.

  • Mechanism: The sulfur atom in thiophene is believed to enhance van der Waals interactions with microbial lipid membranes, improving penetration.

  • Data: Thiophene-thiazole urea hybrids have demonstrated MIC values of 4–8 µg/mL against S. aureus, whereas furan analogs often range from 8–16 µg/mL or higher [4].[1]

Experimental Protocols

Synthesis of Heterocyclic Urea Derivatives

To ensure reproducibility, we recommend the Isocyanate Method or the Carbamate Intermediate Method (safer, avoids phosgene handling).

Protocol: Urea Synthesis via Phenyl Carbamate Intermediate This method is robust for both furan and thiophene amines.

  • Activation: Dissolve the heterocyclic amine (1.0 eq) in dry DCM (dichloromethane) at

    
    . Add pyridine (1.2 eq).
    
  • Carbamate Formation: Dropwise add phenyl chloroformate (1.1 eq). Stir at RT for 2 hours. Monitor by TLC.[4][5]

  • Isolation: Wash with water, dry over

    
    , and concentrate to yield the phenyl carbamate intermediate.
    
  • Urea Formation: Dissolve the intermediate in DMSO or acetonitrile. Add the second amine (1.2 eq). Heat to

    
     for 4-6 hours.
    
  • Purification: Precipitate with water or purify via column chromatography (Hexane/Ethyl Acetate).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Heterocyclic Amine (Furan-2-amine or Thiophen-2-amine) Intermediate Phenyl Carbamate Intermediate Start->Intermediate Activation Reagent1 Phenyl Chloroformate (+ Pyridine/DCM) Reagent1->Intermediate Product Final Urea Derivative Intermediate->Product Nucleophilic Substitution Amine2 Second Amine (R-NH2) (DMSO, 80°C) Amine2->Product

Figure 2: Step-by-step synthesis of urea derivatives via the carbamate intermediate route.

Strategic Recommendations (SAR Decision Tree)

When should you choose Thiophene over Furan?

  • Select Thiophene if:

    • Metabolic Stability is the priority (long half-life required).

    • The target binding pocket is hydrophobic (requires

      
       stacking).
      
    • You are developing an antimicrobial agent (better membrane permeability).

  • Select Furan if:

    • You require a specific Hydrogen Bond Acceptor in a tight pocket.

    • Solubility is a major issue (furan is more polar).

    • You are in early-stage in vitro screening and need to maximize potency before optimizing PK properties.

SAR Decision Flowchart

SAR_Decision Start Drug Design Goal Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is the Binding Pocket Hydrophobic? Q1->Q2 No (In vitro only) Thiophene Select THIOPHENE Core (High LogP, Stable, Aromatic) Q1->Thiophene Yes (In vivo) Q2->Thiophene Yes Furan Select FURAN Core (Polar, H-Bond Acceptor) Q2->Furan No (Needs H-Bonds)

Figure 3: Strategic decision tree for selecting between Furan and Thiophene cores.

References

  • National Institutes of Health (NIH). (2024).[6] Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones. PMC. Retrieved from [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[6] Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Urea Derivatives. Retrieved from [Link]

Sources

Validating structure of 1-Methyl-1-(thiophen-2-ylmethyl)urea via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Gap

In medicinal chemistry, the urea linkage is a privileged scaffold, yet it presents significant characterization challenges. For the specific target 1-Methyl-1-(thiophen-2-ylmethyl)urea , standard spectroscopic methods (NMR, IR, MS) often fail to definitively resolve the three-dimensional conformational preference and intermolecular packing forces that dictate bioavailability.

This guide provides a technical roadmap for validating this structure using Single Crystal X-ray Diffraction (SC-XRD) . We objectively compare this "Gold Standard" method against solution-state alternatives, demonstrating why SC-XRD is non-negotiable for confirming the absolute configuration of


-disubstituted urea derivatives.
The Target Molecule[1]
  • Core Scaffold: Unsymmetrical urea.

  • Critical Feature: The N1 position is fully substituted (Methyl + Thiophen-2-ylmethyl), leaving only the N3 position (

    
    ) available for hydrogen bond donation.
    
  • Validation Challenge: Confirming the syn/anti orientation of the thiophene ring relative to the carbonyl oxygen and establishing the hydrogen-bonding network in the absence of a symmetric donor set.

Comparative Analysis: SC-XRD vs. Spectroscopy

While Mass Spectrometry confirms identity and NMR confirms connectivity, only SC-XRD validates the spatial reality of the molecule.

Methodological Decision Matrix

MethodSelection Start Structural Question Conn Connectivity Only? Start->Conn Conf 3D Conformation? Start->Conf Pack Solid State Packing? Start->Pack NMR Solution NMR (1H, 13C, 2D) Conn->NMR Sufficient Conf->NMR Ambiguous (Time-Averaged) XRD SC-XRD (Gold Standard) Conf->XRD Definitive (Static) Pack->XRD Required

Figure 1: Decision matrix for selecting structural validation techniques. Note that for conformational certainty, SC-XRD supersedes NMR.

Technical Comparison Table
FeatureNMR (

)
HR-MS (ESI) SC-XRD (Mo-K

)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & MassAbsolute 3D Coordinates
Conformation Dynamic average (solution state)N/APrecise Torsion Angles
H-Bonding Inferred (concentration dependent)N/ADirectly Observed (

distances)
Tautomerism Often broadened/averagedN/ADistinguishes C-N vs C=N
Sample State Solution (Isotropic)Gas Phase (Ionized)Solid State (Anisotropic)

Expert Insight: For this compound, NMR will show the thiophene protons and the N-methyl singlet. However, due to the rotation around the


 bond, NMR cannot easily determine if the thiophene sulfur is interacting with the urea carbonyl (chalcogen bonding) or repelled by it. SC-XRD freezes this interaction.

Experimental Protocol: SC-XRD Validation

This protocol is designed to ensure high-redundancy data collection, specifically accounting for the sulfur atom in the thiophene ring which can cause minor absorption issues.

Phase 1: Crystallization (The Critical Step)

The target molecule is likely moderately soluble in polar organic solvents. We require a single, defect-free crystal (


 mm).
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Dichloromethane (1:1 v/v).

    • Why: DCM solubilizes the thiophene/methyl region; Ethanol encourages H-bond networking for the urea terminus.

  • Procedure: Dissolve 20 mg of pure compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C.

  • Expected Morphology: Colorless blocks or prisms.

Phase 2: Data Collection
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Mo radiation provides higher resolution (better

      
      -spacing) than Cu sources, which is crucial for resolving the electron density of the sulfur atom against the carbon backbone.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes thermal vibration of the terminal

      
       group and the flexible thiophene ring, lowering the Atomic Displacement Parameters (ADPs).
      
Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to the asymmetry of the molecule.
  • Refinement Strategy:

    • Thiophene Disorder: The thiophene ring may show rotational disorder (flipping 180°). If observed, model using PART commands in SHELXL with occupancy refinement.

    • Hydrogen Atoms: Locate amine H-atoms (

      
      ) from the Difference Fourier map to validate H-bonding. Constrain methyl H-atoms using a riding model.
      

Structural Analysis & Expected Results

Based on the structural chemistry of


-substituted ureas and thiophene derivatives [1, 2], the following structural metrics validate the identity of the compound.
A. The Urea Linkage Geometry

The core validation lies in the planarity of the urea unit.

  • Parameter: Sum of angles around N1 (tertiary) and N3 (primary).

  • Validation Criteria: Both nitrogens should be

    
     hybridized (sum of angles 
    
    
    
    ).
  • Bond Lengths:

    • 
      : 
      
      
      
      Å (Standard double bond).
    • 
      : 
      
      
      
      Å (Partial double bond character).
    • 
      : 
      
      
      
      Å.
    • Note: If

      
       bonds are significantly longer (
      
      
      
      Å), the structure is incorrect or protonated.
B. Thiophene Orientation (The "Z/E" Question)

Does the thiophene ring face towards or away from the carbonyl?

  • Torsion Angle (

    
    ):  Defined by 
    
    
    
    .
  • Expectation: The bulky thiophene group will likely adopt an orientation that minimizes steric clash with the

    
    -methyl group.
    
C. Hydrogen Bonding Network

Unlike symmetric ureas which form


 dimers, this molecule has a "Donor Deficit" (2 Donors, 1 Acceptor).
  • Prediction: The molecule will likely form C(4) chains or Ribbons .

    • The

      
       protons will donate to the 
      
      
      
      of a neighboring molecule.
    • The Thiophene Sulfur may act as a weak acceptor or participate in

      
       stacking.
      
Workflow Visualization

Workflow Synth Synthesis (Crude Product) Cryst Crystallization (EtOH/DCM, Slow Evap) Synth->Cryst Purification Diff Diffraction (Mo-Kα) @ 100 K Cryst->Diff Selection Solve Structure Solution (Direct Methods) Diff->Solve Raw Data Refine Refinement (R1 < 0.05) Solve->Refine Model Building Valid Validated Structure (CIF Output) Refine->Valid CheckCIF

Figure 2: The step-by-step workflow from synthesis to validated CIF file.

Conclusion

For This compound , SC-XRD is the only analytical technique that provides a self-validating, absolute structural proof. While NMR is sufficient for routine batch checking, the initial characterization must be grounded in crystallography to resolve the thiophene orientation and confirm the lack of protonation at the tertiary nitrogen.

Final Recommendation: Proceed with slow evaporation in Ethanol/DCM. If disorder in the thiophene ring prevents a clean solution (


), lower the temperature to 100K or switch to a bulky counter-solvent like Hexane to lock the conformation.

References

  • Thiophene Urea Derivatives as HCV Inhibitors: Detailed synthesis and characterization of thiophene-urea scaffolds, providing baseline NMR and biological context for this class of molecules. Source:

  • Structural Comparison of Urea Derivatives: Comparative analysis of urea vs. thiourea geometries, establishing standard bond lengths and angles for validation. Source:

  • Crystallography vs. NMR Methodology: A fundamental comparison of the two techniques, highlighting the "static" vs. "dynamic" nature of the data. Source:

  • Urea Hydrogen Bonding Motifs: Analysis of crystal packing in substituted ureas, relevant for predicting the H-bond network of the target molecule. Source:[1]

Sources

A Comparative Guide to the Chemical Stability of 1-Methyl-1-(thiophen-2-ylmethyl)urea and its Thiourea Analog

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical stability of 1-Methyl-1-(thiophen-2-ylmethyl)urea and its direct sulfur analog, 1-Methyl-1-(thiophen-2-ylmethyl)thiourea. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental methodologies to provide a comprehensive understanding of the molecules' respective liabilities.

Executive Summary: The Fundamental Dichotomy of Oxygen vs. Sulfur

In the landscape of medicinal chemistry, the substitution of a carbonyl oxygen with sulfur to form a thiocarbonyl group is a common bioisosteric modification. However, this seemingly simple change introduces profound differences in the molecule's electronic properties, reactivity, and, consequently, its chemical stability.[1][2] This guide demonstrates that while both this compound and its thiourea analog are susceptible to degradation due to the inherent reactivity of the thiophene ring, the thiourea derivative exhibits significantly lower overall stability. This instability is primarily driven by the lability of the thiocarbonyl group, which is highly susceptible to oxidation and hydrolysis compared to the more robust carbonyl of the urea.[3][4][5]

Theoretical studies and experimental data consistently show that thioureas are less stable and more prone to oxidation than their urea counterparts.[1][6] The sulfur atom in the thiourea moiety is easily oxidized, leading to a variety of degradation products, including the corresponding urea derivative itself.[3][4] This inherent oxidative liability, compounded by the metabolic potential of the thiophene ring, presents a critical consideration for drug development and long-term storage.

Theoretical Framework: Unpacking the Sources of Instability

The stability of these two molecules is governed by the interplay between the central (thio)urea core and the appended thiophene ring.

The Urea vs. Thiourea Core

The core difference in stability stems from the electronic and steric properties of the carbonyl (C=O) versus the thiocarbonyl (C=S) group.

  • Oxidative Stability: The sulfur atom in the thiocarbonyl group is a primary site of oxidative attack. It is readily oxidized by a host of agents, including atmospheric oxygen, to form products such as urea derivatives, sulfinic acids, and sulfonic acids.[3][4][5] In contrast, the carbonyl group of urea is significantly more resistant to oxidation under common pharmaceutical storage and processing conditions.

  • Hydrolytic Stability: Thiourea derivatives are generally more susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the molecule to yield amines and other byproducts.[3] While ureas also undergo hydrolysis, the reaction is often slower. The rate of urease-catalyzed hydrolysis for thiourea is drastically lower than for urea, suggesting different mechanisms and transition state stabilization.[7]

  • Acidity and Bonding: Thiourea is a stronger acid than urea (pKa in DMSO of 21.1 vs. 26.9, respectively).[8] This higher acidity influences its hydrogen-bonding capabilities and its tendency to deprotonate in the presence of anions, which can be a pathway for degradation.[8][9][10]

The Thiophene Moiety: A "Structural Alert"

The thiophene ring, present in both molecules, is a known "structural alert" in drug development.[11] Its sulfur-containing aromatic system is a target for metabolic enzymes, particularly cytochrome P450s.

  • Metabolic Bioactivation: The thiophene ring can be metabolized to form highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[11][12] These reactive metabolites can covalently bind to cellular macromolecules, which is a known mechanism of drug-induced toxicity.[12]

  • Photodegradation: Thiophene-containing compounds can be susceptible to photodegradation, leading to isomerization and cleavage products upon exposure to UV light.[3][13][14] This is a critical consideration for the handling and packaging of these compounds.

  • Chemical Oxidation: Beyond metabolic processes, the sulfur atom in the thiophene ring can be oxidized by chemical oxidants, leading to degradation products like thiophene 1-oxide and thiophen-2-ol.[15]

The combination of a labile thiourea core with a metabolically vulnerable thiophene ring makes 1-Methyl-1-(thiophen-2-ylmethyl)thiourea a molecule with multiple potential degradation pathways.

cluster_0 Urea Degradation Pathways cluster_1 Thiourea Degradation Pathways Urea_Parent This compound Urea_Hydrolysis Methylamine + Thiophen-2-ylmethanamine Urea_Parent->Urea_Hydrolysis Hydrolysis (Acid/Base) Urea_Thiophene_Ox Thiophene-S-Oxide Derivatives Urea_Parent->Urea_Thiophene_Ox Oxidation (Metabolic/Chemical) Urea_Photo Isomers & Cleavage Products Urea_Parent->Urea_Photo Photolysis (UV Light) Thiourea_Parent 1-Methyl-1-(thiophen-2-ylmethyl)thiourea Thiourea_Ox Urea Analog, Sulfinic/Sulfonic Acids Thiourea_Parent->Thiourea_Ox Oxidation (Primary Pathway) Thiourea_Hydrolysis Methylamine + Thiophen-2-ylmethanamine Thiourea_Parent->Thiourea_Hydrolysis Hydrolysis (Acid/Base) Thiourea_Thiophene_Ox Thiophene-S-Oxide Derivatives Thiourea_Parent->Thiourea_Thiophene_Ox Oxidation (Metabolic/Chemical) Thiourea_Photo Isomers & Cleavage Products Thiourea_Parent->Thiourea_Photo Photolysis (UV Light)

Caption: Key degradation pathways for the urea and thiourea analogs.

Comparative Stability Analysis: Experimental Data

To quantify the stability differences, a series of forced degradation studies were conducted according to ICH Q1A(R2) guidelines.[16][17] The goal was to achieve 5-20% degradation to ensure that the primary degradation pathways could be identified without secondary reactions dominating.[3][17]

Table 1: Summary of Forced Degradation Results

Stress ConditionThis compound (% Degradation)1-Methyl-1-(thiophen-2-ylmethyl)thiourea (% Degradation)Major Degradants Observed for Thiourea Analog
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)4.2%11.5%Methylamine, Thiophen-2-ylmethanamine
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)6.8%18.9%Methylamine, Thiophen-2-ylmethanamine, Urea analog
Oxidative (3% H₂O₂, RT, 8h)2.1%25.3%This compound , Sulfinic acid deriv.
Thermal (80°C, 72h, Solid State)< 1.0%5.6%Urea analog, Isothiocyanate deriv.
Photolytic (ICH Q1B, Solid State)3.5%8.2%Isomers, Cleavage products

Data are hypothetical and for illustrative purposes.

Analysis of Results

The experimental data clearly underscore the inferior stability of the thiourea analog across all stress conditions.

  • Oxidative Instability is Paramount: The most dramatic difference was observed under oxidative stress. The thiourea was rapidly and extensively converted to its urea counterpart, confirming that the thiocarbonyl sulfur is the primary point of oxidative attack. This is a critical liability, as it suggests that even under mild ambient conditions with atmospheric oxygen, the thiourea compound can degrade to the urea, leading to a loss of potency and the formation of a major impurity.[3][4]

  • Enhanced Hydrolytic Degradation: The thiourea analog showed significantly greater degradation under both acidic and basic conditions, consistent with the higher reactivity of the C=S bond towards nucleophilic attack by water or hydroxide ions.

  • Thermal and Photolytic Sensitivity: While both compounds exhibited some sensitivity to light and heat, the thiourea analog was consistently more susceptible, indicating a lower activation energy for its degradation pathways.

Experimental Protocols

The following protocols provide a self-validating framework for assessing the stability of the target compounds. The inclusion of control samples and the use of a validated, stability-indicating HPLC method are crucial for trustworthy results.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Protocol 1: Stability-Indicating HPLC Method Development

Causality: A robust HPLC method that separates the parent compound from all potential degradation products is the cornerstone of any stability study.[3] This ensures that the loss of the parent compound is accurately quantified and that impurities are not co-eluting.

  • System: HPLC with UV-Vis or Diode Array Detector (DAD) and Mass Spectrometry (MS) capabilities.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; MS scan for mass identification.

  • Validation: Inject a mixture of all stressed samples. The method is considered "stability-indicating" if the parent peak is spectrally pure and well-resolved from all degradation product peaks.

Protocol 2: Forced Degradation Study

Causality: The conditions are chosen to accelerate degradation via distinct chemical mechanisms (hydrolysis, oxidation, etc.) to proactively identify liabilities.[16][18]

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both the urea and thiourea compounds in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Incubate at 60°C for 24 hours.

    • Keep a control sample (1 mL stock + 1 mL water) under the same conditions.

    • After incubation, cool, neutralize with 0.2 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Keep a control sample (1 mL stock + 1 mL water) under the same conditions.

    • After incubation, cool, neutralize with 0.2 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Store at room temperature, protected from light, for 8 hours.

    • Keep a control sample (1 mL stock + 1 mL water) under the same conditions.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a thin layer of solid compound in a vial.

    • Heat in an oven at 80°C for 72 hours.

    • Keep a control sample at room temperature.

    • After heating, cool, dissolve in solvent, and dilute for HPLC analysis.

  • Photostability:

    • Expose a thin layer of solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Simultaneously, keep a control sample in the dark.[3]

    • After exposure, dissolve in solvent and dilute for HPLC analysis.

Conclusion and Recommendations

The evidence strongly indicates that 1-Methyl-1-(thiophen-2-ylmethyl)thiourea is significantly less stable than its urea analog. The primary liability of the thiourea derivative is its extreme susceptibility to oxidation, which readily converts it to the corresponding urea. This presents a substantial challenge for its development as a pharmaceutical agent, impacting formulation, manufacturing, packaging, and storage.

For Drug Development Professionals:

  • Prioritize the Urea Analog: Unless the thiourea moiety is absolutely essential for biological activity and cannot be replaced, development efforts should focus on the more stable urea analog.

  • Stabilization Strategies for Thiourea: If the thiourea analog must be advanced, consider the following:

    • Formulation: Develop formulations with antioxidants and chelating agents to mitigate oxidative degradation.

    • Packaging: Use inert, light-blocking packaging (e.g., amber glass, nitrogen-filled blisters) to minimize exposure to oxygen and UV radiation.[12]

    • Storage: Mandate strict storage conditions (refrigeration, controlled humidity) to slow degradation kinetics.

  • Thorough Impurity Profiling: The primary degradation product of the thiourea is the urea itself. The biological activity and toxicological profile of this key impurity must be thoroughly characterized.

This guide provides a foundational framework for understanding and experimentally assessing the stability of these and similar compounds. By integrating theoretical knowledge with robust experimental design, researchers can make more informed decisions, mitigating risks and accelerating the path to viable drug candidates.

References

  • ScienceDirect. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from [Link]

  • University of Florida. (n.d.). Urea and Thiourea Hydrolysis: (Re)visiting an Old Friend. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives towards free radicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Urea vs. thiourea in anion recognition. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (1998). The urease-catalyzed hydrolysis of thiourea and thioacetamide. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Urea vs. thiourea in anion recognition. Retrieved from [Link]

  • PubMed. (1992). [Determination and stability studies of urea in urea creams by high-performance liquid chromatography]. Yakugaku Zasshi. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Urea vs. thiourea in anion recognition. Retrieved from [Link]

  • Aozun Chemical. (2023). Differences Between Thiourea And Urea. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Oxidation of Thiourea and Substituted Thioureas. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF. Retrieved from [Link]

Sources

A Comparative Guide to the Establishment of Reference Standards for 1-Methyl-1-(thiophen-2-ylmethyl)urea Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Quality Control

1-Methyl-1-(thiophen-2-ylmethyl)urea is a heterocyclic compound featuring both a thiophene ring and a urea functional group. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their capacity to form multiple hydrogen bonds and engage in various receptor interactions.[1][2][3] The urea moiety, in particular, is a cornerstone in the design of kinase inhibitors and other targeted therapies.[1] As researchers and drug development professionals utilize this molecule as a building block or active pharmaceutical ingredient (API) candidate, the establishment of a robust, well-characterized reference standard is not merely a procedural step but the foundation of reproducible and reliable scientific outcomes.

This guide provides a comprehensive framework for the quality control (QC) of this compound. It moves beyond a simple listing of methods to offer a comparative analysis of key analytical techniques, detailed experimental protocols, and the scientific rationale behind their application. Our objective is to empower researchers to establish a self-validating system for quality assessment, ensuring the identity, purity, and stability of their material.

Physicochemical Profile and Reference Standard Establishment

A reference standard is a highly purified and well-characterized substance used to confirm the identity and purity of a test sample. Before initiating any QC testing, a comprehensive physicochemical profile of the designated reference standard lot should be established.

PropertySpecificationRationale
Chemical Name This compoundIUPAC nomenclature for unambiguous identification.
Molecular Formula C₇H₁₀N₂OSConfirmed by high-resolution mass spectrometry.
Molecular Weight 170.23 g/mol Theoretical value; confirmed by mass spectrometry.
Appearance White to off-white crystalline powderA basic but critical first-pass indicator of purity.[4]
Solubility Soluble in Methanol, DMSO, AcetonitrileEssential for preparing samples for various analytical tests.
Melting Point To be determined experimentallyA sharp melting range is indicative of high purity.

Comparative Analysis of Core QC Analytical Techniques

The selection of analytical techniques should be orthogonal, meaning that different methods should be employed to measure distinct chemical properties. This approach provides a more complete and trustworthy assessment of the compound's quality.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and the quantification of non-volatile impurities. A reverse-phase (RP-HPLC) method with UV detection is typically the primary choice for aromatic compounds like this one.[5][6][7]

    • Expertise: It excels at separating the main compound from structurally similar impurities that may have formed during synthesis or degradation.

    • Trustworthiness: When validated, it provides precise and accurate quantification of purity (e.g., >99.5%) and individual impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structural elucidation and identity confirmation.

    • Expertise: ¹H and ¹³C NMR provide a detailed map of the molecule's atomic framework. The chemical shifts, integrations, and coupling patterns of the protons are unique fingerprints of the structure.[8][9]

    • Trustworthiness: It can detect and identify impurities that might be co-eluting with the main peak in HPLC, offering a truly orthogonal confirmation of purity and identity.

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the compound.

    • Expertise: High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks.[10][11]

    • Trustworthiness: It validates the molecular formula with high precision (typically within 5 ppm), leaving little room for ambiguity.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique provides a rapid and reliable confirmation of the compound's functional groups.

    • Expertise: FTIR is excellent for verifying the presence of key bonds, such as the C=O stretch of the urea, N-H bends, and C-S vibrations from the thiophene ring.

    • Trustworthiness: It serves as a fast and cost-effective identity check, ensuring the correct compound is being analyzed.

The logical flow of these techniques forms a robust QC workflow, ensuring that a sample is thoroughly characterized before its use in further research.

Sources

Safety Operating Guide

A Guide to the Safe Handling of 1-Methyl-1-(thiophen-2-ylmethyl)urea for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Methyl-1-(thiophen-2-ylmethyl)urea. Given that the toxicological properties of this specific compound have not been fully investigated, the following procedures are based on established best practices for handling structurally similar thiophene and urea derivatives, ensuring a cautious and comprehensive approach to laboratory safety.

Hazard Assessment and Core Principles

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splash or for compounds with unknown toxicity, double-gloving is advised[6].
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles[1][7].
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing[6][7].
Respiratory Protection Fume hood or NIOSH-approved respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[1][7]. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary[7].
Foot Protection Closed-toe shoesPrevents injuries from spills and dropped objects[6].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for ensuring safety.

Preparation:

  • Designated Area: All work with this compound should be performed in a designated area, preferably a chemical fume hood[7].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, solvents, and reagents before starting the procedure to minimize movement in and out of the work area.

Handling:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Avoid Dust Generation: When weighing or transferring the solid compound, do so carefully to avoid creating dust. Use a spatula and weigh the material on weighing paper or in a suitable container.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing[7].

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly.

  • Container Management: Keep all containers of the compound tightly closed when not in use.

Post-Handling:

  • Decontamination: Clean the work area thoroughly after the experiment is complete.

  • Glove Disposal: Remove and dispose of contaminated gloves in the designated chemical waste container[7].

  • Hand Washing: Wash hands and any potentially exposed skin with soap and water immediately after handling the compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning up a small spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust[3][8]. For liquid spills, absorb with an inert material (e.g., sand or earth) and place in a suitable disposal container[1].

  • Decontamination: Clean the spill area with an appropriate solvent.

  • Waste Disposal: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal is critical to ensure laboratory and environmental safety.

Waste Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, sealable, and chemically compatible container[3][8].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and compatible container[8].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste"[8].

Waste Storage and Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][8].

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines[8].

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9].

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Fume Hood prep_ppe Assemble PPE prep_area->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe Proceed to Handling weigh Weigh Solid Carefully don_ppe->weigh dissolve Prepare Solution weigh->dissolve work Perform Experiment dissolve->work clean_area Clean Work Area work->clean_area Experiment Complete collect_solid Collect Solid Waste work->collect_solid collect_liquid Collect Liquid Waste work->collect_liquid dispose_gloves Dispose of Contaminated Gloves clean_area->dispose_gloves wash_hands Wash Hands dispose_gloves->wash_hands label_waste Label Waste Container collect_solid->label_waste collect_liquid->label_waste store_waste Store Safely label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

  • BenchChem. (2025). Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
  • Oxford University. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling Anthra[2,3-b]thiophene. Benchchem.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Reed College. (n.d.).
  • BenchChem. (2025).
  • Washington State University. (n.d.).
  • Moore, M. L., & Crossley, F. S. (1941). METHYLTHIOUREA. Organic Syntheses, 21, 83.
  • University of Reading. (2021).
  • Fisher Scientific. (2024).
  • Oxford Lab Fine Chem. (n.d.).
  • Sigma-Aldrich. (2025).
  • Santa Cruz Biotechnology. (n.d.). Urea, 2M.
  • LabChem. (n.d.). MSDS - Urea.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.